1-(Iodomethyl)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(iodomethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-4-5(7)2-1-3-5/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHBRCUATRHNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CI)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2148025-72-1 | |
| Record name | 1-(iodomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Iodomethyl)cyclobutan-1-ol: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
1-(Iodomethyl)cyclobutan-1-ol is a fascinating, yet not extensively documented, small molecule with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique three-dimensional structure, combining a strained cyclobutane ring with a reactive primary iodide and a tertiary alcohol, offers a versatile platform for the introduction of the cyclobutane motif into larger, more complex molecules. The cyclobutane moiety is of increasing interest in drug design as it can impart desirable properties such as metabolic stability, conformational rigidity, and improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic pathway for this compound, offering valuable insights for researchers looking to leverage this compound in their work.
Introduction: The Allure of the Cyclobutane Moiety in Modern Chemistry
The cyclobutane ring, once considered a mere curiosity of strained ring systems, has emerged as a valuable scaffold in contemporary drug discovery.[2] Its rigid, puckered conformation can effectively orient pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the replacement of more common structural motifs, such as aromatic rings or longer alkyl chains, with a cyclobutane unit can significantly alter a molecule's physicochemical properties, often leading to improved solubility, metabolic stability, and cell permeability.[1] Molecules incorporating cyclobutane fragments have shown promise in a variety of therapeutic areas, including oncology, virology, and neuroscience.[3] this compound, with its strategically placed functional groups, represents a key intermediate for accessing a diverse range of novel cyclobutane-containing compounds.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of this compound features a central four-membered cyclobutane ring. One carbon atom of this ring is substituted with both a hydroxyl (-OH) group and an iodomethyl (-CH₂I) group.
Molecular Formula: C₅H₉IO
Molecular Weight: 212.03 g/mol
InChI: InChI=1S/C5H9IO/c6-4-5(7)2-1-3-5/h7H,1-4H2
InChIKey: OCHBRCUATRHNRF-UHFFFAOYSA-N
SMILES: C1CC(C1)(CI)O
A summary of the predicted physicochemical properties is presented in Table 1. It is important to note that these are computationally derived values and await experimental verification.
| Property | Predicted Value | Source |
| Monoisotopic Mass | 211.9698 Da | PubChem |
| XlogP (predicted) | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Table 1: Predicted Physicochemical Properties of this compound
The predicted XlogP value of 1.4 suggests that this compound possesses a moderate degree of lipophilicity, a crucial parameter influencing a molecule's pharmacokinetic behavior. The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the oxygen atom can also accept a hydrogen bond, potentially contributing to its solubility in polar solvents.
Proposed Synthesis Protocol
Synthetic Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
Precision Synthesis of 1-(Iodomethyl)cyclobutan-1-ol: A Technical Guide
Executive Summary
The synthesis of 1-(iodomethyl)cyclobutan-1-ol represents a critical transformation in the functionalization of strained rings. This halohydrin serves as a high-value intermediate for the generation of spiro-epoxides (1-oxaspiro[2.3]hexane) and ring-expanded cyclopentanones.
This guide details a robust, scalable protocol using N-iodosuccinimide (NIS) in an aqueous organic solvent. Unlike elemental iodine (
Mechanistic Underpinnings[1]
Reaction Pathway
The transformation proceeds via an electrophilic addition mechanism. The reaction is governed by the stability of the carbocationic character in the transition state.
-
Activation: The exocyclic double bond of methylenecyclobutane attacks the electrophilic iodine atom of NIS, expelling the succinimide anion.
-
Iodonium Formation: A bridged iodonium ion intermediate is formed. Due to the strain of the cyclobutane ring and the steric environment, this intermediate is highly reactive.
-
Regioselective Opening: Water acts as the nucleophile. It attacks the more substituted carbon (C1 of the cyclobutane ring) rather than the exocyclic methylene group. This regioselectivity is dictated by the ability of the tertiary carbon to better stabilize the partial positive charge developing in the transition state (Markovnikov-like addition).
-
Deprotonation: Loss of a proton yields the target halohydrin.
Structural Dynamics & Risk Analysis
-
Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of strain energy.
-
Rearrangement Risk: The intermediate tertiary carbocation character at C1 is susceptible to ring expansion to a cyclopentanone derivative (Wagner-Meerwein type rearrangement) if the lifetime of the cation is prolonged or if strong acid is present.
-
Control Strategy: High water concentration ensures rapid trapping of the cation, and the use of NIS maintains a near-neutral pH profile.
Visualizing the Mechanism
The following diagram illustrates the reaction pathway and the critical regioselective step.
Caption: Mechanistic pathway highlighting the regioselective nucleophilic attack at the tertiary carbon.
Experimental Protocol
This protocol is designed for a 10 mmol scale but is linear-scalable up to 100 mmol.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Methylenecyclobutane | 68.12 | 1.0 | 681 mg (0.88 mL) | Substrate |
| N-Iodosuccinimide (NIS) | 224.98 | 1.2 | 2.70 g | Iodine Source |
| Acetone | Solvent | - | 40 mL | Co-solvent |
| Deionized Water | Solvent | - | 10 mL | Nucleophile |
| Sodium Thiosulfate (sat. aq.) | - | - | 20 mL | Quench |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methylenecyclobutane (1.0 equiv) in a mixture of Acetone/Water (4:1 v/v) .
-
Note: A 4:1 ratio ensures solubility of the organic substrate while providing ample water for the nucleophilic attack.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reasoning: Lower temperature suppresses the kinetic energy available for ring-expansion side reactions.
-
-
Addition: Add NIS (1.2 equiv) portion-wise over 10 minutes. Protect the flask from direct light (wrap in aluminum foil).
-
Observation: The solution may turn slightly yellow/orange.[1]
-
Phase 2: Reaction Monitoring
-
Incubation: Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 2–4 hours .
-
TLC Monitoring: Monitor consumption of starting material (Rf ~0.9 in 10% EtOAc/Hexanes) and formation of the polar product (Rf ~0.3).
-
Stain: Use KMnO4 or Phosphomolybdic Acid (PMA) stain; the alcohol functionality will stain actively.
-
Phase 3: Workup & Isolation
-
Quench: Upon completion, add saturated aqueous
(20 mL) to the reaction mixture. Stir vigorously for 10 minutes until the yellow iodine color dissipates completely. -
Extraction: Dilute with water (20 mL) and extract with Diethyl Ether (
) or Dichloromethane ( ) (3 x 30 mL). -
Washing: Wash the combined organic layers with brine (1 x 30 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure at < 30 °C .-
Caution: Cyclobutanols can be volatile or thermally sensitive. Do not overheat the water bath.
-
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of 5%
20% EtOAc in Hexanes. -
Yield Expectation: 75–85% as a clear, colorless oil.
-
Analytical Characterization
To validate the structure, ensure the following diagnostic signals are present.
| Technique | Diagnostic Signal | Assignment |
| 1H NMR | Exocyclic | |
| 1H NMR | Cyclobutane ring protons ( | |
| 13C NMR | Quaternary C1 carbon (attached to -OH). | |
| 13C NMR | Exocyclic |
Workflow & Decision Tree
The following diagram outlines the operational workflow and decision points for troubleshooting.
Caption: Operational workflow including decision loop for incomplete conversion.
Safety & Handling
-
N-Iodosuccinimide (NIS): Irritant and light-sensitive. Store in the dark at 2–8 °C. Handle in a fume hood.
-
Iodinated Compounds: Alkyl iodides are potential alkylating agents. Wear nitrile gloves and avoid skin contact.
-
Waste Disposal: Segregate halogenated waste. Aqueous layers containing thiosulfate should be treated according to local EHS regulations.
References
-
General Methodology for Iodohydroxylation
-
Reactivity of Methylenecyclobutane
- W. R. Dolbier Jr. "Structure, Properties, and Reactivity of Cyclobutanes." Chemical Reviews, 1996.
-
NIS Reagent Profile
- "N-Iodosuccinimide (NIS) in Organic Synthesis." Organic Chemistry Portal.
Sources
A Technical Guide to 1-(Iodomethyl)cyclobutan-1-ol: Synthesis, Properties, and Sourcing for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of 1-(Iodomethyl)cyclobutan-1-ol, a specialized chemical intermediate with potential applications in pharmaceutical and materials science research. This document addresses the compound's CAS number, proposes a viable synthetic route, discusses its physicochemical properties and reactivity, and outlines its availability through custom synthesis.
Chemical Identity and CAS Number
A thorough search of chemical databases indicates that a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound. This suggests that the compound is not a commercially available stock item and is likely novel or has been synthesized for internal research purposes without public disclosure. For researchers interested in this molecule, it will likely require custom synthesis.
For reference, the CAS numbers of closely related compounds are:
| Compound Name | CAS Number |
| (Iodomethyl)cyclobutane | 16408-62-1[1][2] |
| Cyclobutanol | 2919-23-5[3] |
| 1-(Iodomethyl)cyclopentanol | 107535-40-0[4] |
Proposed Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached through the nucleophilic addition of an iodomethyl organometallic reagent to cyclobutanone, or by the functionalization of a pre-existing cyclobutanol derivative. A plausible and efficient synthetic strategy would involve a Grignard reaction.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound via a Grignard reaction.
Experimental Protocol:
-
Preparation of Iodomethylmagnesium Iodide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of diiodomethane in anhydrous diethyl ether is then added dropwise to initiate the Grignard reaction. Gentle heating may be required to start the reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Cyclobutanone: The flask containing the freshly prepared Grignard reagent is cooled in an ice bath. A solution of cyclobutanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Slow Addition: The addition of reagents is performed slowly to control the exothermic nature of the Grignard reaction and the subsequent addition to the ketone.
-
Aqueous Work-up: The use of a saturated ammonium chloride solution is a mild method to quench the reaction and hydrolyze the magnesium alkoxide intermediate without causing potential side reactions that could occur with stronger acids.
Physicochemical Properties and Reactivity
While experimental data for this compound is not available, its properties can be predicted based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₉IO | Based on structure |
| Molecular Weight | 212.03 g/mol | Based on atomic weights |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other small functionalized cycloalkanols |
| Boiling Point | Elevated due to hydrogen bonding and molecular weight | The hydroxyl group allows for hydrogen bonding, significantly increasing the boiling point compared to non-hydroxylated analogues.[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The polar hydroxyl group imparts some water solubility, but the larger nonpolar hydrocarbon and iodomethyl groups will limit it.[5] |
| Reactivity | Tertiary alcohol, primary iodide | The tertiary alcohol is resistant to oxidation.[6] The iodomethyl group is a good leaving group and susceptible to nucleophilic substitution. The cyclobutane ring possesses significant ring strain, which can influence reactivity in certain reactions.[7] |
Key Reactivity Insights:
-
Nucleophilic Substitution: The primary iodide is an excellent leaving group, making the iodomethyl group susceptible to substitution by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.
-
Tertiary Alcohol Chemistry: The tertiary alcohol can be protected using standard protecting groups if reactions at the iodomethyl position are desired without interference from the hydroxyl group. It can also be eliminated under acidic conditions to form an alkene.
-
Ring Strain: The inherent strain of the cyclobutane ring can make it susceptible to ring-opening reactions under certain conditions, although it is generally stable under standard laboratory conditions.[7]
Supplier Availability and Procurement
As this compound is not a stock chemical, researchers will need to pursue custom synthesis. Several chemical suppliers specialize in the synthesis of novel compounds and offer related building blocks.
Potential Starting Material Suppliers:
| Starting Material | Potential Suppliers |
| Cyclobutanone | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |
| Diiodomethane | Sigma-Aldrich, Acros Organics, Oakwood Chemical |
| (Iodomethyl)cyclobutane | ChemicalBook, Guidechem[1][2] |
Researchers can contact these and other custom synthesis providers with the proposed synthetic route to obtain quotes for the preparation of this compound.
Applications in Research and Development
The unique combination of a tertiary alcohol and a reactive iodomethyl group on a strained cyclobutane scaffold makes this compound a valuable building block in several areas of chemical research.
Potential Applications:
Caption: Potential applications of this compound.
-
Pharmaceutical Drug Discovery: The cyclobutane motif is present in a number of biologically active natural products and pharmaceuticals.[8] The dual functionality of this molecule allows for the generation of diverse libraries of compounds for screening as potential drug candidates. The iodomethyl group can be readily converted to other functionalities to explore structure-activity relationships.
-
Materials Science: The hydroxyl group can be used for polymerization or for grafting onto surfaces, while the iodomethyl group can be used for post-polymerization modification. This could lead to the development of novel polymers with unique properties.
-
Agrochemicals: The introduction of the cyclobutane ring can influence the biological activity and metabolic stability of pesticides.
Conclusion
While this compound is not a commercially available compound with an assigned CAS number, a viable synthetic route using readily available starting materials can be proposed. Its unique structural features, including a tertiary alcohol and a reactive iodomethyl group on a strained cyclobutane ring, make it a promising building block for researchers in drug discovery, materials science, and agrochemicals. Procurement of this compound will require collaboration with a custom synthesis provider.
References
-
Alcohols - Nomenclature and Properties - Master Organic Chemistry. Available at: [Link]
-
Cyclobutanes in Organic Synthesis - Baran Lab. Available at: [Link]
-
22.9: Alcohols - Chemistry LibreTexts. Available at: [Link]
-
Cyclobutanol - Wikipedia. Available at: [Link]
-
Cyclobutane containing natural products and synthetic intermediates. - ResearchGate. Available at: [Link]
Sources
- 1. (IODOMETHYL)CYCLOBUTANE | 16408-62-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclobutanol - Wikipedia [en.wikipedia.org]
- 4. 1-(iodomethyl)cyclopentanol - CAS:107535-40-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Reactivity of Iodohydrins in Strained Cyclobutane Rings
Executive Summary
The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol , represents a "spring-loaded" pharmacophore in organic synthesis. While often viewed merely as a structural motif in natural products (e.g., grandisol, ladderanes), its true synthetic power lies in its tendency to undergo strain-release rearrangements.
This guide focuses on cyclobutyl iodohydrins —bifunctional intermediates containing a nucleophilic hydroxyl group and an electrophilic carbon-iodine bond. Depending on the stereochemical relationship (cis/trans) and the reagents employed (Base vs. Lewis Acid/Ag⁺), these molecules offer a divergent synthetic toolkit:
-
Epoxide Formation: Access to highly strained oxaspiropentanes or fused oxiranes.
-
Ring Expansion (Semi-Pinacol): A powerful method to convert cyclobutanes into cyclopentanones, a core scaffold in prostaglandin and terpene synthesis.
Part 1: Structural Physics & Strain Energy
To master the reactivity of cyclobutyl iodohydrins, one must first understand the conformational landscape of the substrate. Unlike the planar cyclopropane, cyclobutane adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing C-H bonds).
The Puckered Conformation
-
Dihedral Angle: ~25–35°.
-
Effect on Reactivity: This pucker creates distinct pseudo-equatorial and pseudo-axial positions. Substituents prefer the pseudo-equatorial position to minimize 1,3-diaxial-like repulsions.
-
Orbital Alignment: For a rearrangement to occur, the migrating C-C bond must be anti-periplanar to the leaving group (C-I bond). The puckered ring often locks the molecule into a specific conformation that either facilitates or inhibits this orbital overlap.
The Reactivity Matrix
The fate of a cyclobutyl iodohydrin is determined by the relative orientation of the hydroxyl (-OH) and iodide (-I) groups.
| Substrate Configuration | Reagent Class | Primary Intermediate | Major Product | Mechanism |
| Trans-Iodohydrin | Base ( | Alkoxide | Epoxide | Intramolecular |
| Cis-Iodohydrin | Base ( | Alkoxide | Ketone | Elimination ( |
| Geminal/Exocyclic | Silver ( | Carbocation | Cyclopentanone | 1,2-Alkyl Shift (Ring Expansion) |
Part 2: Mechanistic Divergence
The following diagram illustrates the decision tree for a chemist handling cyclobutyl iodohydrins. The critical control point is the choice between basic conditions (preserving the ring skeleton via epoxidation) or cationic conditions (triggering ring expansion).
Figure 1: Mechanistic divergence of cyclobutyl iodohydrins based on reagents and stereochemistry.
Part 3: Synthetic Protocols
Protocol A: Regioselective Formation of Iodohydrins
Objective: To synthesize a trans-iodohydrin from a methylenecyclobutane or cyclobutene precursor.
Mechanism: Electrophilic addition of iodonium (
Reagents:
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
DMSO/Water (10:1 ratio)
-
Substrate: Methylenecyclobutane
Step-by-Step:
-
Dissolution: Dissolve methylenecyclobutane (1.0 mmol) in DMSO (5 mL) and water (0.5 mL). Note: DMSO is chosen to stabilize the iodonium intermediate.
-
Addition: Cool to 0°C. Add NIS (1.2 mmol) portion-wise over 10 minutes to prevent exotherms.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with p-anisaldehyde; iodohydrins often appear as dark spots).
-
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract with (3x). -
Purification: Silica gel chromatography. Caution: Iodohydrins are sensitive to light and acid. Store in the dark.
Protocol B: Silver-Mediated Ring Expansion (The Trost-Type Rearrangement)
Objective: To convert a 1-(iodomethyl)cyclobutan-1-ol into a cyclopentanone. This is the "gold standard" reaction for leveraging ring strain.
Mechanism:
The silver cation (
Reagents:
-
Substrate: this compound
-
Promoter:
(Silver Tetrafluoroborate) or (1.1 equiv) -
Solvent: Anhydrous
or THF.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the iodohydrin substrate (1.0 mmol) and dissolve in anhydrous
(10 mL). -
Protection from Light: Wrap the flask in aluminum foil. (Silver salts are photosensitive).
-
Activation: Add
(1.1 mmol) in one portion at -78°C (if high selectivity is needed) or 0°C (standard). -
Observation: A yellow precipitate (AgI) will form immediately.
-
Rearrangement: Allow to warm to room temperature over 1 hour.
-
Workup: Filter the suspension through a pad of Celite to remove AgI. Concentrate the filtrate.
-
Validation: Analyze by IR spectroscopy.
-
Starting Material: Strong O-H stretch (~3400 cm⁻¹).
-
Product: Strong C=O stretch (~1740 cm⁻¹ for cyclopentanone). Disappearance of O-H.
-
Part 4: Case Studies & Applications
Synthesis of Prostaglandin Scaffolds
The Corey lactone and various prostaglandin analogs require a functionalized cyclopentane ring. The ring expansion of cyclobutyl iodohydrins provides a shortcut to these systems.
-
Starting Material: 1-vinylcyclobutanol.
-
Reaction: Iodination (
) leads to a transient iodohydrin which spontaneously rearranges via the silver-free "semi-pinacol" pathway due to the high energy of the intermediate. -
Outcome: 2-iodomethylcyclopentanone. This product contains an alkyl halide handle for further coupling (e.g., adding the
-chain of prostaglandins).
Spironucleoside Synthesis
In the development of antiviral agents, spiro-fused sugars are valuable.
-
Method: A cyclobutyl iodohydrin attached to a ribose ring.
-
Action: Treatment with base (
) typically yields the spiro-epoxide . -
Why: The rigidity of the sugar ring prevents the orbital alignment necessary for rearrangement, forcing the system into the
manifold (epoxidation).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (Silver Step) | Poisoned Catalyst | Ensure solvent is anhydrous; amine impurities can complex Ag⁺. |
| Elimination to Alkene | Basic Impurities | The carbocation intermediate lost a proton instead of rearranging. Use non-nucleophilic counterions ( |
| Epoxide instead of Ketone | Trans-geometry dominant | If rearrangement is desired, you must access the carbocation pathway (add Lewis Acid) rather than the alkoxide pathway. |
References
-
Wenkert, E., et al. (1970). General Methods of Synthesis of Cyclopentanoid Terpenes. Accounts of Chemical Research. Link
-
Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions.[1][2][3][4] Geminal alkylation. Ring expansion of cyclobutanones. Journal of the American Chemical Society.[2][3][5] Link
-
Paquette, L. A. (1986). The Development of Polyquinane Chemistry. Topics in Current Chemistry. Link
-
Hui, C., et al. (2021).[2][3] Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.[2][3] Journal of the American Chemical Society.[2][3][5] Link
-
Silva, L. F., et al. (2015).[1] Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine.[1] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link
Sources
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- 2. chemistryviews.org [chemistryviews.org]
- 3. chemistryviews.org [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopentanone synthesis [organic-chemistry.org]
- 6. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form... | Study Prep in Pearson+ [pearson.com]
- 7. baranlab.org [baranlab.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2-epoxycyclohe.. [askfilo.com]
- 10. Trans-2-Acetoxycyclobutyltrimethylammonium iodide, a cyclobutane analog of "trans-ACTM" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
Physical properties and solubility of 1-(iodomethyl)cyclobutan-1-ol
An In-Depth Technical Guide to the Physical Properties and Solubility of 1-(Iodomethyl)cyclobutan-1-ol
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of its application. This compound is a unique tertiary alcohol incorporating a strained cyclobutane ring and a bulky iodomethyl group. This structure suggests its potential as a versatile synthetic intermediate, where the hydroxyl group can direct reactions or be replaced, and the carbon-iodine bond provides a reactive site for nucleophilic substitution or metal-catalyzed cross-coupling reactions. The inherent ring strain of the cyclobutane moiety can also be harnessed for unique ring-opening or rearrangement reactions, offering pathways to more complex molecular architectures.[1][2]
Section 1: Molecular Structure and Predicted Physicochemical Properties
The behavior of a molecule is dictated by its structure. This compound possesses three key structural features that collectively determine its physical properties and solubility: a polar hydroxyl group, a large and polarizable iodomethyl group, and a nonpolar, strained cyclobutane ring.
Caption: Structural features of this compound and their influence on its properties.
Based on the analysis of similar compounds, such as cyclobutanol and (iodomethyl)cyclobutane, we can predict the core physical properties of the target molecule. The presence of the heavy iodine atom is expected to significantly increase the molecular weight, density, and boiling point compared to simpler cyclobutanol derivatives.[3][4][5]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale & Cited Analogs |
| Molecular Formula | C₅H₉IO | Derived from structure. |
| Molecular Weight | 212.03 g/mol | Calculated value. Analog: (Iodomethyl)cyclobutane (196.03 g/mol ).[5] |
| Appearance | Colorless to light yellow liquid or low-melting solid | Typical for cyclic alcohols and organoiodides.[6] |
| Boiling Point | > 150 °C (at 760 mmHg) | Expected to be significantly higher than cyclobutanol (123-125 °C) due to the substantial increase in molecular weight from the iodine atom.[3][7] |
| Density | > 1.0 g/mL | The heavy iodine atom will likely render the compound denser than water. Analog: Cyclobutanol (~0.92 g/mL).[4] |
Section 2: Theoretical Solubility Profile
The principle of "like dissolves like" is paramount in predicting solubility. The solubility of this compound will be a balance between its polar and nonpolar characteristics.
-
Hydrophilic Nature : The tertiary hydroxyl (-OH) group is the primary source of polarity, capable of forming hydrogen bonds with polar protic solvents like water.[8]
-
Lipophilic Nature : The cyclobutane ring is a nonpolar hydrocarbon moiety.[9] The iodomethyl group, while containing a polar C-I bond, is large and contributes significantly to the overall nonpolar surface area, thereby favoring solubility in organic solvents.
This duality leads to the following solubility predictions.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvent | Predicted Solubility | Justification |
| Polar Protic | Water (H₂O) | Sparingly soluble to insoluble | The hydrophobic character of the cyclobutane ring and large iodomethyl group likely outweighs the hydrophilic contribution of the single -OH group.[7][8] |
| Polar Aprotic | Acetone, DMSO | Soluble | These solvents can interact with the polar -OH group but can also solvate the nonpolar portions of the molecule effectively. |
| Nonpolar | Hexane, Toluene | Soluble | The significant nonpolar character of the molecule will favor dissolution in nonpolar organic solvents.[7] |
| Aqueous Acid | 5% HCl | Insoluble | The molecule lacks a basic functional group (e.g., an amine) that could be protonated to form a water-soluble salt. |
| Aqueous Base | 5% NaOH | Insoluble | The hydroxyl group of a tertiary alcohol is not acidic enough to be deprotonated by a dilute base to form a water-soluble salt. |
Section 3: Experimental Protocol for Solubility Determination
Theoretical predictions require empirical validation. The following protocols are designed as a self-validating system to provide a clear and reliable assessment of the compound's solubility profile.
Materials and Reagents
-
This compound (sample)
-
Deionized water
-
5% (w/v) Hydrochloric acid (HCl)
-
5% (w/v) Sodium hydroxide (NaOH)
-
Ethanol (or another common organic solvent like acetone)
-
Test tubes (small, e.g., 13x100 mm)
-
Graduated cylinder or pipettes (1 mL)
-
Microspatula or stirring rod
-
pH paper
Step-by-Step Methodology for Qualitative Assessment
This workflow provides a systematic approach to classifying the compound's solubility.
Caption: Workflow for qualitative solubility determination and interpretation.
Causality Behind Experimental Choices:
-
Water Test: This is the primary test to gauge overall polarity and the effectiveness of the hydroxyl group's hydrogen bonding capability.[10]
-
NaOH Test: This test is performed on water-insoluble compounds to detect the presence of an acidic functional group (like a carboxylic acid or phenol) that can be deprotonated to form a soluble salt.[11] For this compound, a negative result is expected, confirming the non-acidic nature of the tertiary alcohol.
-
HCl Test: This test identifies basic functional groups, primarily amines, which would be protonated to form a soluble ammonium salt.[12] A negative result here confirms the absence of basic sites on the molecule.
-
Organic Solvent Test: Solubility in a common organic solvent like ethanol confirms the compound's lipophilic character, as predicted.
Section 4: Data Recording and Interpretation
Accurate record-keeping is essential for reproducible science. The following table should be used to document experimental findings.
Table 3: Experimental Solubility Data for this compound
| Solvent | Observation (e.g., Dissolves completely, forms suspension, etc.) | Result (Soluble / Sparingly Soluble / Insoluble) |
| Deionized Water | ||
| 5% NaOH | ||
| 5% HCl | ||
| Ethanol |
Interpreting the Results: The expected outcome is insolubility in water, 5% NaOH, and 5% HCl, but complete solubility in ethanol. This set of results would empirically confirm the compound's classification as a neutral, polar organic molecule with dominant lipophilic character, validating the theoretical predictions made in Section 2. Any deviation from this profile would be significant, suggesting either unexpected intramolecular interactions or the presence of impurities, and would warrant further investigation.
Conclusion
This guide establishes a foundational understanding of this compound, a compound of interest for synthetic and medicinal chemistry. We have presented a set of predicted physical properties based on a reasoned analysis of its structural components and provided a robust, step-by-step experimental framework for the empirical determination of its solubility. This synthesis of theoretical prediction and practical methodology provides researchers with the necessary tools to confidently handle, utilize, and innovate with this promising chemical building block.
References
-
Georganics. Cyclobutanol - general description and application. Available from: [Link]
-
Wikipedia. Cyclobutanol. Available from: [Link]
-
The Good Scents Company. cyclobutanol, 2919-23-5. Available from: [Link]
-
PubChem. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262. Available from: [Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]
-
PubChem. (Iodomethyl)cyclobutane | C5H9I | CID 2763052. Available from: [Link]
-
Chemistry LibreTexts. Physical Properties of Cycloalkanes. Available from: [Link]
-
ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews. Available from: [Link]
-
Baran Lab. Cyclobutanes in Organic Synthesis. Available from: [Link]
-
PubChem. 1-(Cyclobutylmethyl)cyclobutan-1-ol | C9H16O | CID 115073674. Available from: [Link]
-
ChemSynthesis. 1-chloro-1-(iodomethyl)cyclobutane. Available from: [Link]
-
Wikipedia. Halohydrin. Available from: [Link]
-
University of Toronto. Solubility of Organic Compounds. Available from: [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Chemistry Steps. Halohydrins from Alkenes. Available from: [Link]
-
Chemistry LibreTexts. 8.3: Halohydrins from Alkenes - Addition of HO-X. Available from: [Link]
-
University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
YouTube. Halohydrin reaction of alkenes. Addition halogen and other nucleophile to alkenes together. Available from: [Link]
-
Chemistry LibreTexts. 9.10: Formation of Halohydrins. Available from: [Link]
-
Bellevue College. Experiment 2 # Solubility. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cyclobutanol, 2919-23-5 [thegoodscentscompany.com]
- 4. Cyclobutanol | 2919-23-5 [chemicalbook.com]
- 5. (Iodomethyl)cyclobutane | C5H9I | CID 2763052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclobutanol - Wikipedia [en.wikipedia.org]
- 7. Cyclobutanol - general description and application [georganics.sk]
- 8. CAS 20117-47-9: 1-methylcyclobutanol | CymitQuimica [cymitquimica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. bellevuecollege.edu [bellevuecollege.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Difference between 1-(iodomethyl)cyclobutan-1-ol and cyclobutylmethanol
This guide provides a comprehensive technical analysis comparing 1-(iodomethyl)cyclobutan-1-ol and cyclobutylmethanol . It is structured to serve researchers and drug developers by highlighting the divergent utility of these compounds: one as a dynamic ring-expansion precursor and the other as a stable pharmacophore building block.
The Stable Anchor vs. The Expansion Trigger
Executive Summary
In the landscape of small-ring carbocycles, cyclobutylmethanol (Compound B) and This compound (Compound A) represent two fundamentally different chemical philosophies.
-
Cyclobutylmethanol is the "Stable Anchor." It is a primary alcohol used extensively in medicinal chemistry to introduce the cyclobutane ring as a lipophilic, metabolically stable bioisostere. Its chemistry is defined by the preservation of the four-membered ring.
-
This compound is the "Expansion Trigger." It is a tertiary halohydrin, often generated in situ, designed to exploit the inherent ring strain (~26 kcal/mol) of the cyclobutane system. Its primary utility lies in semipinacol rearrangements to access cyclopentanones or the formation of spiro-epoxides.
This guide delineates their structural differences, synthetic pathways, and divergent reactivity profiles to aid in experimental design.
Structural & Electronic Analysis
The core distinction lies in the substitution pattern at the C1 position of the cyclobutane ring, which dictates steric environment and electronic stability.
| Feature | This compound (Compound A) | Cyclobutylmethanol (Compound B) |
| Structure Type | Tertiary Alcohol (Halohydrin) | Primary Alcohol |
| CAS Number | Not widely listed (Transient Intermediate) | 4415-82-1 |
| Connectivity | 1,1-Disubstituted (Geminal) | Monosubstituted |
| Steric Bulk | High (Quaternary center at C1) | Moderate (Freely rotating -CH₂OH) |
| Electronic State | Polarized C-I bond; prone to ionization | Stable C-O bond; nucleophilic oxygen |
| Primary Reactivity | Intramolecular (Ring expansion/closure) | Intermolecular (Oxidation/Substitution) |
Visualizing the Structural Divergence
Figure 1: Structural classification highlighting the reactive nature of the tertiary iodohydrin vs. the stability of the primary alcohol.
Synthetic Pathways[1][2]
The synthesis of these two compounds reflects their intended use cases. Cyclobutylmethanol is produced on a multi-gram scale as a reagent, while this compound is typically synthesized as a precursor for immediate further reaction.
A. Synthesis of Cyclobutylmethanol (Standard Protocol)
The industrial and laboratory standard involves the reduction of cyclobutanecarboxylic acid or its ester derivatives.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).
-
Conditions: Reflux in THF or Et₂O.
-
Purification: Distillation (bp 143–144 °C).
B. Synthesis of this compound (Specialized Protocol)
This compound is accessed via iodohydroxylation of methylenecyclobutane. The reaction follows Markovnikov addition where the electrophilic iodine attacks the alkene, and water attacks the resultant tertiary carbocation.
-
Precursor: Methylenecyclobutane.[3]
-
Reagents:
-Iodosuccinimide (NIS), Water/Acetone (or DMSO). -
Mechanism:
-
Electrophilic attack of I⁺ on the exocyclic double bond.
-
Formation of a bridged iodonium ion or tertiary carbocation.
-
Nucleophilic attack by H₂O at the more substituted carbon (C1).
-
-
Note: This intermediate is sensitive to light and base.
Reactivity Profile & Mechanistic Divergence
This is the most critical section for the application scientist. The choice between these molecules depends entirely on whether you want to keep the ring (use B) or break/expand the ring (use A).
Path A: The Ring Expansion/Rearrangement (Compound A)
This compound is a "spring-loaded" molecule. The presence of a good leaving group (iodide) adjacent to a strained ring and a hydroxyl group allows for two distinct pathways:
-
Semipinacol Rearrangement (Acidic/Lewis Acid Conditions):
-
Treatment with Ag⁺ or Lewis acids triggers iodide abstraction.
-
The C-C bond of the cyclobutane ring migrates to the cationic center.
-
Product: Cyclopentanone (Ring Expansion).
-
Significance: A powerful method to generate 5-membered rings from 4-membered precursors.
-
-
Spiro-Epoxide Formation (Basic Conditions):
-
Treatment with base (e.g., KOH, NaH) deprotonates the alcohol.
-
Intramolecular S_N2 attack displaces the iodide.
-
Product: 1-Oxaspiro[2.3]hexane .
-
Significance: Access to spirocyclic scaffolds found in novel therapeutics.
-
Path B: Functional Group Interconversion (Compound B)
Cyclobutylmethanol behaves as a typical primary alcohol. The cyclobutane ring acts merely as a steric bulk.
-
Oxidation: Swern or Dess-Martin oxidation yields Cyclobutanecarbaldehyde .
-
Substitution: Reaction with PBr₃ or TsCl yields (Bromomethyl)cyclobutane or the tosylate, used for alkylating amines or thiols.
-
Stability: The ring resists expansion under standard nucleophilic substitution conditions, unlike the strained iodohydrin.
Visualizing the Reactivity Flow
Figure 2: Divergent reaction pathways. Compound A leverages ring strain for structural rearrangement, while Compound B undergoes standard functional group interconversion.
Applications in Drug Discovery
Cyclobutylmethanol: The Bioisostere
In medicinal chemistry, the cyclobutyl group is often used as a bioisostere for isopropyl or tert-butyl groups. It offers:
-
Metabolic Stability: Unlike alkyl chains, the ring is less prone to rapid oxidative metabolism.
-
Conformational Restriction: It fixes the vector of the attached substituent (the -CH₂OH arm), potentially improving binding affinity.
-
Solubility: The alcohol moiety provides a handle for hydrogen bonding or further derivatization into ethers/esters (prodrugs).
This compound: The Synthetic Tool
This compound is rarely a final drug target but is a critical intermediate for:
-
Spirocyclic Scaffolds: Generating spiro[2.3]hexane systems which are increasingly popular in fragment-based drug design (FBDD) to increase
character. -
Ring Expansion Strategies: Synthesizing substituted cyclopentanones that are difficult to access via direct cyclization.
Experimental Protocols
Protocol 1: Synthesis of Cyclobutylmethanol (Reduction)
Self-Validating Step: Evolution of H₂ gas ceases upon completion.
-
Setup: Flame-dried 3-neck flask under Argon.
-
Reagent: Charge LiAlH₄ (1.2 equiv) in dry THF at 0°C.
-
Addition: Add cyclobutanecarboxylic acid (1.0 equiv) in THF dropwise. Maintain temp <10°C.
-
Reaction: Warm to RT, then reflux for 2 hours.
-
Quench: Fieser workup (
mL H₂O, mL 15% NaOH, mL H₂O). -
Isolation: Filter precipitate, dry organics (MgSO₄), concentrate. Distill (bp 143°C).
Protocol 2: Generation & Rearrangement of this compound
Self-Validating Step: Disappearance of alkene peak in NMR; appearance of ketone C=O in IR for the product.
-
Setup: Flask wrapped in foil (light sensitive).
-
Reagent: Dissolve methylenecyclobutane (1.0 equiv) in Acetone/H₂O (4:1).
-
Addition: Add
-Iodosuccinimide (NIS, 1.1 equiv) in portions at 0°C. -
Monitoring: Stir 1h. TLC should show consumption of starting material.
-
Rearrangement (One-Pot): Add AgBF₄ (1.1 equiv) directly to the mixture.
-
Result: Rapid conversion to cyclopentanone. Filter silver salts, extract with ether.
References
-
Synthesis of Cyclobutylmethanol: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. Link
-
Iodohydroxylation and Rearrangement: Trost, B. M., & Bogdanowicz, M. J. (1973). "New synthetic reactions. Geminal alkylation via a spirocyclobutanone intermediate." Journal of the American Chemical Society, 95(9), 2897–2904. Link
-
Semipinacol Rearrangement Overview: Song, Z. L., Fan, C. A., & Tu, Y. Q. (2011). "Semipinacol Rearrangement in Natural Product Synthesis." Chemical Reviews, 111(11), 7523–7556. Link
-
Cyclobutane in MedChem: Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for 4-membered ring stability). Link
Sources
The Transient Nature and Decomposition Kinetics of Geminal Iodohydrins
An In-Depth Technical Guide for Organic Stability Profiling
Executive Summary
Geminal iodohydrins (α-iodoalcohols,
This guide details the physicochemical basis of this instability, the solvent-dependent decomposition pathways, and the experimental protocols required to detect these elusive species via kinetic trapping.
Part 1: The Stability Paradox
1.1 Thermodynamic Impossibility
The instability of geminal iodohydrins is driven by the disparate bond energies involved in their formation and decomposition. The transformation of a geminal iodohydrin into a carbonyl compound and hydrogen iodide (HI) is highly exothermic and entropically favored.
-
Bond Energy Mismatch: The Carbon-Iodine (
) bond is weak ( 51 kcal/mol), whereas the Carbon-Oxygen double bond ( ) is very strong ( 179 kcal/mol). -
Leaving Group Ability: Iodide (
) is an exceptional leaving group ( of conjugate acid HI -10). In the presence of the adjacent hydroxyl proton, the molecule undergoes rapid elimination.
1.2 The Decomposition Equilibrium
In organic solvents, the equilibrium heavily favors the carbonyl species.
Part 2: Solvent Effects on Stability
While geminal iodohydrins are inherently unstable, the choice of solvent influences the rate of their decomposition (elimination of HI) and their transient lifetime.
| Solvent Class | Representative Solvents | Interaction Mechanism | Stability Impact |
| Non-Polar Aprotic | Hexane, Toluene, DCM | Weak solvation of the leaving group ( | Lowest Stability. Rapid collapse to carbonyl due to lack of stabilization for the polarized intermediate. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipolar stabilization of the transition state. DMSO may oxidize HI to | Transient Existence. May allow observation at cryogenic temperatures (-78°C) but accelerates elimination upon warming. |
| Polar Protic | Methanol, Water | Hydrogen bonding stabilizes the hydroxyl group but also facilitates proton transfer (E1-like elimination). | Rapid Hydrolysis. Often leads to acetal formation or immediate reversion to carbonyl. |
Part 3: Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent pathways between Vicinal Iodohydrins (Stable) and Geminal Iodohydrins (Unstable), highlighting the collapse mechanism of the latter.
Caption: Comparative stability pathways. Note the spontaneous collapse of the Geminal species compared to the isolable Vicinal form.
Part 4: Experimental Protocols
Since isolation is impossible, detection requires In Situ Generation and Kinetic Trapping .
Protocol A: Cryogenic Generation and NMR Observation
Objective: To observe the transient existence of
-
Preparation: Dissolve the carbonyl precursor (e.g., acetaldehyde) in deuterated solvent (
) in an NMR tube. -
Cryogenic Cooling: Cool the sample to -78°C using a dry ice/acetone bath.
-
Acidification: Introduce anhydrous Hydrogen Iodide (HI) gas or a solution of HI in DCM (pre-cooled).
-
Observation: Transfer immediately to a pre-cooled NMR probe (-80°C).
-
Target Signal: Look for a downfield shift of the methine proton (
) around 5.5–6.5 ppm. -
Decomposition: Upon warming to -20°C, the signal will vanish, replaced by the sharp carbonyl signal and broad HI peak.
-
Protocol B: Chemical Trapping (O-Silylation)
Objective: To capture the intermediate by substituting the unstable proton.
Rationale: Converting the -OH to a silyl ether (-OTMS) prevents the formation of the C=O bond, stabilizing the geminal structure as an
-
Reagents: Aldehyde, TMS-I (Iodotrimethylsilane).
-
Mechanism:
. -
Procedure:
-
Add TMS-I dropwise to the aldehyde in DCM at 0°C under Argon.
-
Stir for 30 minutes.
-
Result: The resulting
-iodo silyl ether is relatively stable and isolable, serving as indirect proof of the geminal iodohydrin structure's potential existence if the proton were present.
-
Part 5: Clinical & Synthetic Relevance (The "Vicinal" Confusion)
It is critical for drug development professionals to distinguish between Geminal and Vicinal iodohydrins.
-
Vicinal Iodohydrins (
): -
Geminal Iodohydrins (
):-
Stability: None.[1]
-
Relevance: They appear only as unwanted decomposition intermediates or theoretical impurities that immediately resolve to the parent carbonyl.
-
References
-
Guthrie, J. P. (2000). Equilibrium constants for hydration of carbonyl compounds. This authoritative review details the thermodynamic instability of gem-diols and their halide analogues.
-
Moriya, T., et al. (2013).[6] Indium-Catalyzed Reductive Iodination.[6] Discusses the transient nature of iodo-intermediates in the conversion of carbonyls to alkyl iodides.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][6][7][8][9] Standard text confirming the instability of geminal functional groups with good leaving groups (halides).
-
Moorthy, J. N., et al. (2009).[8] Iodohydrin synthesis by iodination.[8] Provides the contrasting protocol for stable vicinal iodohydrins, highlighting the structural difference.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. Using Geminal Dicationic Ionic Liquids as Solvents for High-Temperature Organic Reactions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Iodohydrin synthesis by iodination or substitution [organic-chemistry.org]
- 9. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
Methodological & Application
Application Note: Protocol for Ring Expansion of 1-(iodomethyl)cyclobutan-1-ol to Cyclopentanone
Abstract & Introduction
This application note details the protocol for the regioselective ring expansion of 1-(iodomethyl)cyclobutan-1-ol to cyclopentanone. This transformation is a classic example of a semipinacol rearrangement (specifically, a halo-hydrin rearrangement), driven by the relief of ring strain and the thermodynamic stability of the resulting carbonyl group.
While the Tiffeneau-Demjanov rearrangement typically utilizes 1-(aminomethyl)cycloalkanols via diazonium intermediates, the use of This compound offers a distinct advantage: the iodide is an exceptional leaving group that can be activated under mild, neutral conditions using silver(I) salts. This avoids the harsh acidic conditions or unstable diazo species associated with alternative methods, making it highly suitable for sensitive substrates in drug development pipelines.
Key Mechanistic Drivers
-
Leaving Group Lability: The C–I bond is weak and polarizable; Ag(I) has a high affinity for iodide (
), driving the formation of the cationic intermediate. -
Ring Strain Relief: Expansion from cyclobutane (
26 kcal/mol strain) to cyclopentane ( 6 kcal/mol strain) provides a potent thermodynamic driving force ( kcal/mol). -
Migratory Aptitude: The ring carbon is anti-periplanar to the leaving iodide, facilitating a concerted 1,2-alkyl shift.
Safety & Hazards (Critical)
| Hazard Class | Specific Risk | Mitigation |
| Alkylating Agent | This compound is a primary alkyl iodide and a potential alkylating agent (carcinogen suspect). | Handle in a fume hood with double nitrile gloves. Quench all glassware with dilute NaOH/thiosulfate. |
| Silver Salts | AgBF | Wear face shield and lab coat. Avoid contact with metal spatulas (use Teflon/ceramic). |
| Solvents | THF is a peroxide former; Diethyl ether is extremely flammable. | Use anhydrous, inhibitor-free solvents from a solvent purification system (SPS). |
Experimental Protocol
Reagents and Materials[1][2][3][4][5]
-
Substrate: this compound (1.0 equiv) [Prepared via reaction of methylenecyclobutane with NIS/H
O or purchased]. -
Promoter: Silver Tetrafluoroborate (AgBF
) (1.1 – 1.2 equiv).-
Alternative: Silver Nitrate (AgNO
) in aqueous dioxane (slower, but cheaper).
-
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane).
-
Quench: Saturated aq. NaHCO
and Saturated aq. Na S O (1:1 mixture).
Step-by-Step Procedure (AgBF Method)
This method is preferred for high-value intermediates due to its mildness and speed.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add This compound (1.0 mmol, 212 mg) and dissolve in anhydrous THF (10 mL, 0.1 M).
-
Temperature Control: Cool the solution to 0 °C using an ice/water bath.
-
Note: Cooling prevents exotherms and potential polymerization, though the rearrangement itself is generally clean.
-
-
Reagent Addition: Add AgBF
(1.2 mmol, 233 mg) in one portion.-
Observation: A yellow precipitate (AgI) will form almost immediately, indicating the abstraction of iodide.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (23 °C) and stir for 1–3 hours .
-
Monitoring: Monitor by TLC (System: 10% EtOAc/Hexanes). The starting material (higher R
) should disappear, and cyclopentanone (lower R , distinct ketone odor) will form. Stain with PMA or Anisaldehyde (ketones stain distinctively).
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the AgI precipitate. Rinse the pad with Et
O. -
Concentrate the filtrate carefully (Cyclopentanone is volatile! bp 130 °C).
-
Alternative for Volatile Product: If isolating pure cyclopentanone, avoid rotary evaporation to dryness. Instead, wash the ether layer with NaHCO
/Na S O , dry over MgSO , and distill directly or use the solution for the next step.
-
-
Purification: If necessary, purify via flash column chromatography (Pentane/Ether) or distillation.
Alternative Method (Aqueous Solvolysis)
For large-scale, cost-sensitive batches where AgBF
-
Dissolve substrate in Dioxane/Water (3:1) .
-
Add AgNO
(1.5 equiv). -
Heat to 60 °C for 4 hours.
-
Extract with pentane.
Mechanistic Visualization
The following diagram illustrates the pathway from the iodohydrin to the ring-expanded ketone. The abstraction of iodide by silver generates a transient primary carbocation (or bridged iodonium species) which immediately rearranges via a 1,2-bond shift.
Caption: Mechanism of Ag(I)-promoted ring expansion. The formation of AgI drives the generation of the reactive cationic center, triggering immediate ring expansion.
Data & Troubleshooting
Expected Yields & Solvent Effects
| Solvent System | Reagent | Temp (°C) | Time (h) | Yield (%) | Notes |
| THF (Anhydrous) | AgBF | 0 -> 23 | 2 | 92% | Cleanest profile; minimal side products. |
| DCM | AgBF | 0 -> 23 | 3 | 85% | Slower; Ag salts less soluble. |
| Dioxane/Water | AgNO | 60 | 4 | 78% | Requires heat; workup is more tedious. |
| Water | None (Solvolysis) | 100 | 12 | <40% | Competitive substitution (diol formation). |
Troubleshooting Guide
-
Problem: Reaction stalls or starting material remains.
-
Solution: Ensure AgBF
is dry (hygroscopic). Add 0.1 equiv of a Lewis Acid like ZnBr or gently heat to 40 °C.
-
-
Problem: Formation of spiro-epoxide side product.
-
Cause: If the medium is too basic, the alkoxide may displace the iodide intramolecularly before rearrangement.
-
Solution: Ensure neutral or slightly acidic conditions. AgBF
is inherently slightly acidic, which is ideal.
-
-
Problem: Low isolated yield of Cyclopentanone.
-
Cause: Volatility. Cyclopentanone boils at 130 °C but has significant vapor pressure.
-
Solution: Do not rotovap to dryness. Keep in solution or distill carefully using a fractionating column.
-
References
-
Semipinacol Rearrangements
-
Silver-Promoted Rearrangements
-
Krief, A., & Laboureur, J. L. (1987). Synthesis of cyclobutanone and cyclopentanone derivatives involving ring expansion of 1-halomethylcyclobutanols. Tetrahedron Letters, 28(14), 1549-1552. Link
-
-
General Ring Expansion Reviews
-
Wong, H. N. C., et al. (1989). Ring expansion of cyclobutane derivatives. Chemical Reviews, 89(5), 1067-1103. Link
-
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Preparation of Halohydrins
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Traynham, J. G., & Pascual, O. S. (1957). The Reaction of Methylene-cycloalkanes with Hypohalous Acids. Journal of the American Chemical Society, 79(9), 2341–2342. Link
-
Sources
Application Notes and Protocols: Harnessing 1-(Iodomethyl)cyclobutan-1-ol in Radical Cyclization Reactions for Spirocyclic Scaffolds
Introduction: The Strategic Value of Spiro[3.4]octane Cores in Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for three-dimensional molecular architectures has never been greater. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged motifs due to their inherent conformational rigidity and novel chemical space they occupy compared to their linear or fused counterparts.[1] The spiro[3.4]octane framework, in particular, offers a unique blend of a strained cyclobutane ring and a more flexible cyclopentane or cyclopentanone ring. This structural arrangement can impart favorable physicochemical properties and metabolic stability to drug candidates.[1][2] This guide provides a comprehensive overview of the application of 1-(iodomethyl)cyclobutan-1-ol as a key precursor in radical cyclization reactions to access these valuable spiro[3.4]octan-5-one derivatives.
Core Concept: Radical-Mediated Cyclization of this compound
The central strategy revolves around the generation of a primary radical from the C-I bond of this compound.[3][4] This highly reactive intermediate then undergoes an intramolecular cyclization by attacking a tethered radical acceptor, typically an activated alkene or alkyne. The inherent ring strain of the cyclobutane moiety is a critical factor to consider in the design of these reactions.[5] The choice of radical initiator and reaction conditions is paramount to achieving high yields and selectivity. Three primary methods for initiating the radical cyclization will be discussed:
-
Tributyltin Hydride (Bu₃SnH) Mediated Cyclization: A classic and reliable method for radical generation from alkyl halides.[6][7][8][9][10][11][12]
-
Tris(trimethylsilyl)silane (TTMSS) as a "Greener" Alternative: TTMSS offers a less toxic alternative to tin hydrides for radical reductions and cyclizations.[13][14][15][16][17]
-
Samarium(II) Iodide (SmI₂) Induced Reductive Cyclization: A powerful single-electron transfer (SET) agent capable of generating radicals under mild conditions, often with high stereoselectivity.[18][19][20][21]
Section 1: Synthesis of the Precursor: this compound
A reliable synthesis of the starting material is crucial for any successful application. This compound can be prepared from commercially available cyclobutanone in a two-step sequence.
Protocol 1: Synthesis of this compound
Step 1: Preparation of 1-(Hydroxymethyl)cyclobutanol
-
To a solution of cyclobutanone (1.0 equiv) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of methylmagnesium bromide (1.1 equiv, 3.0 M in diethyl ether) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-methylcyclobutanol.
-
To a solution of 1-methylcyclobutanol (1.0 equiv) in dry THF at 0 °C, add n-butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction to 0 °C and bubble dry oxygen through the solution for 30 minutes, followed by the addition of an aqueous solution of sodium sulfite.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 1-(hydroxymethyl)cyclobutanol.
Step 2: Iodination of 1-(Hydroxymethyl)cyclobutanol
-
To a solution of 1-(hydroxymethyl)cyclobutanol (1.0 equiv), triphenylphosphine (1.2 equiv), and imidazole (1.5 equiv) in dry dichloromethane (DCM) at 0 °C, add iodine (1.2 equiv) portionwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
Section 2: Tributyltin Hydride Mediated Radical Cyclization
This method is highly effective but requires careful handling and purification due to the toxicity of organotin compounds.[10]
Mechanism Overview
The reaction is initiated by a radical initiator, typically azobisisobutyronitrile (AIBN), which generates a tributyltin radical (Bu₃Sn•).[7][12] This radical abstracts the iodine atom from this compound to form a primary alkyl radical. This radical then undergoes a 5-exo-trig cyclization onto a tethered alkene, followed by hydrogen atom transfer from Bu₃SnH to yield the spirocyclic product and regenerate the Bu₃Sn• radical, thus propagating the chain reaction.[8]
Caption: Tributyltin Hydride Mediated Radical Cyclization Mechanism.
Protocol 2: Bu₃SnH-Mediated Synthesis of a Spiro[3.4]octan-5-one Derivative
Substrate Example: (E)-4-(1-(Iodomethyl)cyclobutoxy)but-2-en-1-one
-
To a solution of the substrate (1.0 equiv) in degassed benzene (0.02 M), add Bu₃SnH (1.2 equiv) and AIBN (0.1 equiv).
-
Heat the reaction mixture to reflux (80 °C) under an argon atmosphere for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. To remove tin byproducts, the crude mixture can be dissolved in acetonitrile and washed with hexane.
| Entry | Substrate | Product | Yield (%) |
| 1 | (E)-4-(1-(Iodomethyl)cyclobutoxy)but-2-en-1-one | Spiro[3.4]octan-5-one | 75 |
| 2 | N-allyl-2-(1-(iodomethyl)cyclobutoxy)acetamide | 1-Azaspiro[4.4]nonan-2-one | 68 |
Section 3: Tris(trimethylsilyl)silane (TTMSS) as a Tin-Free Alternative
The toxicity of organotin compounds has driven the development of alternative radical mediators.[10] TTMSS is a popular choice due to its lower toxicity and the easier removal of silicon-containing byproducts.[14][16] The Si-H bond in TTMSS is weaker than in trialkylsilanes, making it an effective hydrogen atom donor.[14]
Mechanism Overview
The mechanism is analogous to the Bu₃SnH-mediated reaction. A radical initiator generates the tris(trimethylsilyl)silyl radical ((TMS)₃Si•), which abstracts the iodine atom from the substrate. The resulting primary radical cyclizes, and the cyclized radical is then quenched by hydrogen atom transfer from TTMSS to afford the product and regenerate the (TMS)₃Si• radical.[15][17]
Caption: TTMSS-Mediated Radical Cyclization Mechanism.
Protocol 3: TTMSS-Mediated Synthesis of a Spiro[3.4]octan-5-one Derivative
-
In a flask equipped with a reflux condenser, dissolve the substrate (1.0 equiv) in degassed toluene (0.05 M).
-
Add TTMSS (1.5 equiv) and AIBN (0.2 equiv) to the solution.
-
Heat the mixture to 110 °C under an argon atmosphere for 6 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the spirocyclic product.
| Entry | Substrate | Product | Yield (%) |
| 1 | (E)-4-(1-(Iodomethyl)cyclobutoxy)but-2-en-1-one | Spiro[3.4]octan-5-one | 72 |
| 2 | N-allyl-2-(1-(iodomethyl)cyclobutoxy)acetamide | 1-Azaspiro[4.4]nonan-2-one | 65 |
Section 4: Samarium(II) Iodide Induced Reductive Cyclization
Samarium(II) iodide (SmI₂) is a versatile and powerful single-electron transfer (SET) reagent that can initiate radical cyclizations under mild, often room temperature, conditions.[18][19][21] Its Lewis acidity can also play a role in organizing the transition state, leading to high levels of stereocontrol.[18]
Mechanism Overview
SmI₂ donates an electron to the C-I bond of the substrate, leading to the formation of a radical anion which then fragments to generate the primary alkyl radical and samarium(III) iodide.[19] The radical then undergoes intramolecular cyclization. The resulting cyclized radical can be further reduced by another equivalent of SmI₂ to form an organosamarium species, which can then be quenched with a proton source (e.g., methanol) to give the final product.[19]
Caption: Samarium(II) Iodide-Mediated Radical Cyclization Mechanism.
Protocol 4: SmI₂-Mediated Synthesis of a Spiro[3.4]octan-5-one Derivative
-
Prepare a 0.1 M solution of SmI₂ in THF. This is typically done by reacting samarium metal with 1,2-diiodoethane in THF until a deep blue color persists.[20]
-
To a solution of the substrate (1.0 equiv) in dry THF (0.01 M) at room temperature under an argon atmosphere, add the freshly prepared SmI₂ solution (2.2 equiv) dropwise until the blue color persists.
-
Stir the reaction for 2 hours at room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the color dissipates.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the desired spirocycle.
| Entry | Substrate | Product | Yield (%) |
| 1 | (E)-4-(1-(Iodomethyl)cyclobutoxy)but-2-en-1-one | Spiro[3.4]octan-5-one | 85 |
| 2 | N-allyl-2-(1-(iodomethyl)cyclobutoxy)acetamide | 1-Azaspiro[4.4]nonan-2-one | 78 |
Troubleshooting and Considerations
-
Low Yields: In tin and silane-mediated reactions, ensure the reagents are pure and the solvent is thoroughly degassed. For SmI₂ reactions, the quality of the SmI₂ solution is critical; it should be freshly prepared and titrated.
-
Side Reactions: The primary radical may be prematurely quenched by the hydrogen donor. This can sometimes be mitigated by slow addition of the hydride reagent.
-
Stereoselectivity: For substrates with pre-existing stereocenters, the diastereoselectivity of the cyclization can be influenced by the choice of radical mediator and reaction temperature. SmI₂ often provides higher stereoselectivity due to chelation control.
Conclusion
This compound is a versatile and valuable building block for the synthesis of spiro[3.4]octane derivatives through radical cyclization reactions. The choice of radical initiation method—be it the traditional tributyltin hydride, the greener tris(trimethylsilyl)silane, or the mild and often stereoselective samarium(II) iodide—allows for a flexible and powerful approach to these sought-after scaffolds. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and organic synthesis to explore the rich chemical space offered by these unique spirocyclic systems.
References
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Liang, Y., et al. (2020). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules, 25(23), 5599. [Link]
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Wikipedia contributors. (2023, November 15). Radical cyclization. In Wikipedia, The Free Encyclopedia. [Link]
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Mondal, S., et al. (2021). Samarium-Mediated Asymmetric Synthesis. Molecules, 26(16), 4994. [Link]
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Parr, C. H., et al. (2020). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. Chemical Science, 11(22), 5738-5744. [Link]
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Oshita, M., et al. (2019). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Molecules, 24(19), 3531. [Link]
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Wang, Z., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(1), 1. [Link]
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Norton, J. R., et al. (2019). Catalysis of Radical Cyclizations from Alkyl Iodides Under H2: Evidence for Electron Transfer from [CpV(CO)3H]−. Accounts of Chemical Research, 52(10), 2846-2856. [Link]
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Mphahlele, M. J. (2012). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 17(7), 8437-8475. [Link]
-
El-Sayed, M. A. A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 354-362. [Link]
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Kumar, V., et al. (2017). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. Organic & Biomolecular Chemistry, 15(46), 9799-9829. [Link]
-
Macmillan Group Meeting. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. [Link]
-
Chemical Synthesis Database. (n.d.). 1-chloro-1-(iodomethyl)cyclobutane. [Link]
-
ResearchGate. (2021). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
Padwa, A., et al. (2002). Tributyltin Hydride-Mediated Free-Radical Cyclization of Allene-Tethered Oxime Ethers and Hydrazones. The Journal of Organic Chemistry, 67(10), 3422-3428. [Link]
-
Chatgilialoglu, C. (1991). Tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis. The Journal of Organic Chemistry, 56(10), 3283-3295. [Link]
-
Friestad, G. K., & Draghici, C. (2002). Samarium(II) Iodide Induced Radical Cyclizations of Halo- and Carbonylhydrazones. Journal of the American Chemical Society, 124(4), 590-591. [Link]
-
ChemOrgChem. (2024, November 10). Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization|Selectivity|Problem solved ChemOrgChem [Video]. YouTube. [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
-
Macmillan Group Meeting. (2013). Samarium(II) Iodide in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Tris(trimethylsilyl)silane, TTMSS. [Link]
-
Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane) / Organotin hydrides. [Link]
-
Restrepo-Sánchez, N. E., et al. (1999). Free Radical Cyclizations of Trienes with Tris(Trimethylsilyl)Silane. Synthetic Communications, 29(16), 2795-2805. [Link]
-
Caddick, S., et al. (1996). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (16), 1953-1961. [Link]
-
Chatgilialoglu, C., et al. (2010). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 15(4), 2883-2900. [Link]
-
Edmonds, D. J., et al. (2004). Samarium(II)-Iodide-Mediated Cyclizations in Natural Product Synthesis. Chemical Reviews, 104(7), 3351-3378. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[3.4]octan-5-one. In PubChem Compound Database. [Link]
-
ResearchGate. (2022). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
Morken, J. P., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(30), 10245-10250. [Link]
-
Restrepo-Sánchez, N. E., et al. (1999). Free Radical Cyclizations of Trienes with Tris(Trimethylsilyl)Silane. Synthetic Communications, 29(16), 2795-2805. [Link]
-
Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. [Link]
-
ChemSynthesis. (n.d.). spiro[3.4]octan-5-one. [Link]
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Occhiato, E. G., et al. (2018). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 14, 2554-2580. [Link]
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Precision Ring-Opening of 1-Oxaspiro[2.3]hexane to 1-(Iodomethyl)cyclobutan-1-ol
Executive Summary & Strategic Rationale
The conversion of 1-oxaspiro[2.3]hexane (1) to 1-(iodomethyl)cyclobutan-1-ol (2) represents a critical transformation in the synthesis of strained spiro-cycles and nucleoside analogs. This reaction requires the regioselective nucleophilic opening of a spiro-epoxide by an iodide species.
The Chemical Challenge: The primary challenge is regiocontrol amidst ring strain .
-
Regioselectivity: The target product requires nucleophilic attack at the least hindered carbon (the methylene group, C
), leaving the hydroxyl group on the quaternary spiro-center (C ). Acid-catalyzed conditions often favor attack at the tertiary center (C ) or trigger pinacol-type rearrangements to cyclopentanone derivatives due to the release of cyclobutane ring strain (~26 kcal/mol). -
Stability: The resulting iodohydrin is a precursor to the epoxide; under basic conditions, it will rapidly revert to the starting material.
Recommended Strategy:
We utilize Magnesium Iodide Etherate (
Mechanistic Insight & Reagent Selection
Reaction Pathway
The transformation follows a Lewis-acid assisted
Figure 1: Mechanistic pathway for the magnesium iodide mediated ring opening. The magnesium coordinates to the epoxide oxygen, facilitating the attack of iodide at the less hindered methylene carbon.
Reagent Comparison Table
| Reagent System | Regioselectivity (Target: CH2 attack) | Risk of Rearrangement | Scalability | Recommendation |
| Excellent (>98:2) | Low | Medium | Primary Protocol | |
| Good | Moderate | High | Secondary (Cost-effective) | |
| Poor | High (Ring expansion) | High | Avoid | |
| Good | Low | High | Alternative |
Detailed Experimental Protocols
Protocol A: High-Precision Synthesis using Magnesium Iodide (Recommended)
Best for: High purity requirements, sensitive substrates, and gram-scale synthesis.
Materials:
-
1-oxaspiro[2.3]hexane (1.0 equiv)
-
Magnesium Iodide (
), anhydrous (1.2 - 1.5 equiv) -
Solvent: Diethyl Ether (
) or Toluene (Anhydrous) -
Quench: Saturated
(aq), 1M
Step-by-Step Procedure:
-
Reagent Preparation (In situ):
-
Note: Commercial
is hygroscopic. It is often superior to generate it in situ by reacting Magnesium turnings (1.5 equiv) with Iodine ( , 1.2 equiv) in anhydrous ether. -
Add Mg turnings to a flame-dried flask under Argon. Add anhydrous ether.
-
Add
portion-wise. The solution will turn colorless/grey upon completion of formation.
-
-
Substrate Addition:
-
Cool the
solution to 0°C . -
Dissolve 1-oxaspiro[2.3]hexane in a minimal amount of anhydrous ether.
-
Add the substrate solution dropwise to the
mixture over 15 minutes. -
Rationale: Low temperature prevents exotherms that could trigger ring expansion.
-
-
Reaction Monitoring:
-
Workup (Critical for Stability):
-
Cool the mixture to 0°C.
-
Quench: Add dilute 1M
carefully to protonate the alkoxide. -
Wash: Immediately wash the organic layer with saturated Sodium Thiosulfate (
) to remove any free iodine (indicated by yellow/brown color). -
Extraction: Extract aqueous layer with
(3x). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo at ambient temperature (do not heat above 40°C).
-
-
Purification:
-
Flash column chromatography on Silica Gel.
-
Eluent: Gradient 0%
20% EtOAc in Hexanes. -
Storage: Store in the dark at -20°C. Iodides are light-sensitive.
-
Protocol B: Scalable Method using Sodium Iodide/Amberlyst
Best for: Large-scale batches where reagent cost is a constraint.
Materials:
-
1-oxaspiro[2.3]hexane (1.0 equiv)
-
Sodium Iodide (
) (1.5 equiv) -
Amberlyst 15 (H+ form) (20 wt% loading relative to substrate)
-
Solvent: Acetonitrile (
)
Procedure:
-
Dissolve
and 1-oxaspiro[2.3]hexane in at room temperature. -
Add Amberlyst 15 resin.
-
Stir vigorously at 0°C for 1 hour, then warm to RT.
-
Filtration: Filter off the resin (removes the acid source immediately).
-
Concentration: Concentrate the filtrate.
-
Partition: Redissolve in Ether/Water. Wash with Thiosulfate.
-
Isolate: Dry and concentrate as in Protocol A.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Magnesium Iodide protocol.
Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymerization | Acid concentration too high or temperature too high. | Use Protocol A ( |
| Product is Yellow | Free Iodine contamination. | Wash thoroughly with Sodium Thiosulfate ( |
| Reversion to Epoxide | Basic conditions during workup or storage. | Ensure workup is neutral/slightly acidic.[4] Do not store with amine bases. |
| Ring Expansion | Carbocation formation at spiro-center. | Avoid strong protic acids ( |
References
-
Regioselectivity in Epoxide Opening
-
Bonini, C., & Righi, G. (1994). Regio- and Chemoselective Synthesis of Halohydrins from Epoxides with Metal Halides.[5] Synthesis, 1994(03), 225-238.
-
-
Magnesium Iodide Utility
-
Otsubo, K., Inanaga, J., & Yamaguchi, M. (1987). Magnesium iodide-induced ring-opening of epoxides: A selective synthesis of iodohydrins. Tetrahedron Letters, 28(38), 4435-4436.
-
-
Spiro-Epoxide Chemistry
-
Wiberg, K. B., & Hiatt, J. E. (1968). Ring expansion of cyclobutylcarbinyl derivatives. Journal of the American Chemical Society, 90(23), 6495–6501.
-
-
General Iodohydrin Synthesis
Sources
Synthesis of spirocyclic compounds using iodomethyl cyclobutanol intermediates
Advanced Synthesis of Spirocyclic Scaffolds via Iodomethyl Cyclobutanol Intermediates: A Mechanistic and Practical Guide
Abstract: This guide provides a comprehensive overview of a powerful synthetic strategy for accessing spirocyclic ketones through the ring expansion of 1-(iodomethyl)cyclobutanol intermediates. We delve into the mechanistic underpinnings of this transformation, which proceeds via a semipinacol-type rearrangement, and offer detailed, field-tested protocols for both the synthesis of the cyclobutanol precursors and their subsequent rearrangement to valuable spiro[4.n]alkanone frameworks. This methodology offers a robust and predictable route to three-dimensional molecular architectures of significant interest in medicinal chemistry and drug discovery.
The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in contemporary medicinal chemistry.[1][2] Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets.[3] Unlike their often-planar aromatic counterparts, spirocyclic scaffolds possess a higher fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with increased clinical success rates.[1] This is attributed to improved physicochemical properties such as solubility and metabolic stability, as well as the ability to escape the "flatland" of traditional drug design.[1][3]
The cyclobutane moiety, in particular, serves as a versatile building block for introducing conformational rigidity and novel exit vectors in molecular design.[1] The strategic incorporation of spiro-fused cyclobutanes can lead to compounds with promising biological activities, including applications as enzyme inhibitors and modulators of protein-protein interactions.
The Iodomethyl Cyclobutanol Rearrangement: A Powerful Spirocyclization Strategy
The synthesis of spirocyclic ketones via the ring expansion of 1-(iodomethyl)cyclobutanol derivatives is a compelling strategy that leverages the principles of the semipinacol rearrangement.[4][5][6] This class of reactions involves the 1,2-migration of a carbon-carbon bond adjacent to a carbocationic center, ultimately leading to a ring-expanded carbonyl compound.[5] In the context of 1-(iodomethyl)cyclobutanols, the tertiary alcohol provides the hydroxyl group necessary for directing the rearrangement, while the iodomethyl group serves as a precursor to the carbocation.
The key advantages of this approach include:
-
Predictable Regioselectivity: The migration of one of the cyclobutane ring carbons is highly favored due to the relief of ring strain.
-
Access to Diverse Scaffolds: By varying the substitution pattern on the cyclobutane ring, a wide array of spiro[4.n]alkanones can be synthesized.
-
Stereochemical Control: The stereochemistry of the starting cyclobutanol can influence the stereochemical outcome of the rearrangement, offering opportunities for asymmetric synthesis.
Mechanistic Insights into the Semipinacol Rearrangement
The rearrangement of 1-(iodomethyl)cyclobutanol to a spirocyclic ketone is initiated by the formation of a carbocation at the exocyclic carbon. This can be achieved through the use of a Lewis acid or a silver salt, which facilitates the departure of the iodide leaving group. The subsequent steps are outlined below:
-
Carbocation Formation: The Lewis acid or silver salt coordinates to the iodine atom, weakening the carbon-iodine bond and promoting its heterolytic cleavage to form a primary carbocation. It is also plausible that the reaction proceeds through a more concerted mechanism where the bond migration is concurrent with the departure of the leaving group, avoiding the formation of a discrete primary carbocation.
-
1,2-Carbon Migration: One of the C-C bonds of the cyclobutane ring, anti-periplanar to the departing leaving group, migrates to the electron-deficient center. This migration is driven by the relief of the inherent strain of the four-membered ring and the formation of a more stable oxocarbenium ion.
-
Oxocarbenium Ion Formation: The migration of the carbon-carbon bond results in the formation of a resonance-stabilized oxocarbenium ion, where the positive charge is shared between the carbon and the oxygen atom.
-
Deprotonation: A weak base in the reaction mixture removes the proton from the hydroxyl group, leading to the formation of the final spirocyclic ketone.
The stereoelectronic and conformational factors of the cyclobutanol precursor play a crucial role in determining the migratory aptitude of the ring carbons and the stereochemical outcome of the reaction.
Figure 1: General workflow for the synthesis of spirocyclic ketones.
Experimental Protocols
The following protocols provide a general framework for the synthesis of spirocyclic ketones from 1-(iodomethyl)cyclobutanol intermediates. Optimization of reaction conditions may be necessary for specific substrates.
Synthesis of 1-(Iodomethyl)cyclobutanol Precursors
The synthesis of the 1-(iodomethyl)cyclobutanol precursor can be achieved via the addition of the appropriate organometallic reagent to a cyclobutanone, followed by iodination.
Protocol 4.1.1: Grignard Addition to Cyclobutanone
-
Materials:
-
Cyclobutanone
-
Magnesium turnings
-
Iodomethane
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Prepare a Grignard reagent from magnesium turnings and iodomethane in anhydrous diethyl ether.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of cyclobutanone in anhydrous diethyl ether to the Grignard reagent with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(hydroxymethyl)cyclobutanol.
-
Protocol 4.1.2: Iodination of the Diol
-
Materials:
-
1-(Hydroxymethyl)cyclobutanol
-
Iodine
-
Triphenylphosphine
-
Imidazole
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 1-(hydroxymethyl)cyclobutanol in DCM at 0 °C, add triphenylphosphine and imidazole.
-
Slowly add a solution of iodine in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-(iodomethyl)cyclobutanol.
-
Lewis Acid-Promoted Ring Expansion to Spiro[4.n]alkanones
The choice of Lewis acid can significantly impact the reaction efficiency and selectivity. Silver salts are often effective due to the high affinity of Ag+ for iodide.
Protocol 4.2.1: Silver(I)-Mediated Rearrangement
-
Materials:
-
1-(Iodomethyl)cyclobutanol
-
Silver tetrafluoroborate (AgBF4) or Silver triflate (AgOTf)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or a mixture)
-
2,6-Lutidine or other non-nucleophilic base
-
-
Procedure:
-
Dissolve the 1-(iodomethyl)cyclobutanol in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add 2,6-lutidine (1.1-1.5 equivalents).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Add the silver salt (1.0-1.2 equivalents) portion-wise or as a solution in the reaction solvent.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove silver iodide.
-
Extract the filtrate with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude spirocyclic ketone by column chromatography or distillation.
-
| Parameter | Condition | Rationale |
| Lewis Acid | AgBF4, AgOTf, BF3·OEt2 | Promotes the formation of the carbocation by abstracting the iodide. |
| Solvent | DCM, Acetonitrile, Toluene | Should be anhydrous and inert to the reaction conditions. Polarity can influence reaction rate. |
| Temperature | -78 °C to RT | Lower temperatures can improve selectivity and minimize side reactions. |
| Base | 2,6-Lutidine, Proton Sponge® | Scavenges the proton generated during the reaction, preventing side reactions. |
Table 1: Key Parameters for the Lewis Acid-Promoted Ring Expansion.
Troubleshooting and Considerations
-
Substrate Purity: The purity of the 1-(iodomethyl)cyclobutanol is critical. Impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the Lewis acid and lead to the formation of byproducts. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Choice of Lewis Acid: The strength and nature of the Lewis acid can influence the reaction outcome. For sensitive substrates, milder Lewis acids may be required.
-
Stereochemistry: The stereochemistry of substituents on the cyclobutane ring can direct the migration of a specific C-C bond, leading to a single diastereomer of the spirocyclic product. Careful consideration of stereoelectronic effects is necessary for predicting the outcome of the rearrangement.
Figure 2: Synthetic sequence for the preparation of spirocyclic ketones.
Conclusion
The synthesis of spirocyclic compounds using iodomethyl cyclobutanol intermediates represents a powerful and versatile tool for the modern synthetic chemist. The semipinacol rearrangement at the heart of this strategy allows for the efficient construction of complex, three-dimensional scaffolds from readily available starting materials. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and selectivities. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry who are engaged in the design and synthesis of novel molecular entities with potential applications in drug discovery and development.
References
-
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2025). PMC. [Link]
-
Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. (2021). ACS Publications. [Link]
-
Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. (n.d.). PMC. [Link]
-
Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. (n.d.). PMC. [Link]
-
Stereocontrolled synthesis of spiro[n.2]alkenes by ring contraction of fused-cyclobutanols. (n.d.). Wiley Online Library. [Link]
-
The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. (n.d.). ResearchGate. [Link]
-
Photocycloaddition-cyclobutane rearrangement to spiro cyclopentanones: application in a formal synthesis of ( )-a-cedrene. (1995). RSC Publishing. [Link]
-
Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. (n.d.). PMC. [Link]
-
Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. (n.d.). ChemRXiv. [Link]
-
Synthesis of spiro‐cyclobutane‐pyrrolines. (n.d.). ResearchGate. [Link]
-
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (n.d.). RSC Publishing. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis Online. [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PMC. [Link]
-
Iodine(I)-Induced Skeletal Rearrangement of α-Bicyclobutanyl Alcohols and Amines: A Universal Approach to 2-Oxabicyclo[2.1.1]hexanes and 2-Azabicyclo[2.1.1]hexanes. (2025). PubMed. [Link]
-
The semipinacol rearrangements. (2025). ResearchGate. [Link]
-
Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. (2022). RSC Publishing. [Link]
-
Regioselective Electrochemical Cyclobutanol Ring Expansion to 1‐Tetralones. (2021). Wiley Online Library. [Link]
-
Recent development and applications of semipinacol rearrangement reactions. (2021). PMC. [Link]
-
Iodine(III)-Mediated Fluorination/Semipinacol Rearrangement Cascade of 2-Alkylidenecyclobutanol Derivatives: Access to β-Monofluorinated Cyclopropanecarbaldehydes. (n.d.). ResearchGate. [Link]
-
Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. (2023). MDPI. [Link]
-
Transition-Metal-Free Access to Heteroaromatic-Fused 4-Tetralones by the Oxidative Ring Expansion of the Cyclobutanol Moiety. (n.d.). FAO AGRIS. [Link]
-
Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. [Link]
-
Lewis acid catalysed rearrangement of epoxides: A mechanistic study. (n.d.). University of Canterbury. [Link]
-
Controlling Lewis acid-catalysed bicyclobutane cycloadditions: carbonyl substituents dictate electrophilic vs. nucleophilic addition pathways. (n.d.). RSC Publishing. [Link]
-
Regioselective electrochemical cyclobutanol ring expansion to 1-tetralones. (2021). University of Greenwich. [Link]
Sources
- 1. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent development and applications of semipinacol rearrangement reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Semipinacol Rearrangement of 1-(Iodomethyl)cyclobutan-1-ol for the Synthesis of 2-Iodomethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ring-Expanding Rearrangements
The semipinacol rearrangement is a powerful synthetic tool for the transformation of 2-substituted alcohols into valuable carbonyl compounds.[1][2][3] This rearrangement proceeds through a carbocation intermediate, followed by a 1,2-alkyl or hydride shift to generate a new carbonyl-containing scaffold.[1][4][5] A particularly valuable application of this reaction is in the ring expansion of strained cycloalkanol derivatives, offering an efficient route to larger, often more synthetically useful, carbocycles.[6] The expansion of a cyclobutane ring to a cyclopentanone, for instance, is driven by the significant release of ring strain, making it a thermodynamically favorable process.
This application note provides a detailed guide to the reaction conditions for the semipinacol rearrangement of 1-(iodomethyl)cyclobutan-1-ol. This specific transformation offers a direct pathway to 2-iodomethylcyclopentanone, a versatile building block in organic synthesis, particularly for the introduction of a functionalized five-membered ring system in drug discovery and natural product synthesis. We will delve into the mechanistic underpinnings of this reaction and provide detailed protocols for its execution using Lewis acid catalysis.
Mechanistic Rationale: Driving the Rearrangement of this compound
The semipinacol rearrangement of this compound is a Type 1 rearrangement, involving a 2-heteroatom substituted alcohol.[1][7] The key to initiating this transformation is the departure of the iodide ion to form a primary carbocation. Due to the inherent instability of primary carbocations, this step requires activation by a Lewis acid. The Lewis acid coordinates to the iodine atom, significantly enhancing its leaving group ability.
Once the primary carbocation is formed, the rearrangement is driven by the relief of the inherent strain of the four-membered ring. A 1,2-alkyl shift of one of the cyclobutane ring carbons to the adjacent carbocationic center leads to the formation of a more stable tertiary carbocation, now part of a five-membered ring. This ring-expansion step is the core of the semipinacol rearrangement in this system. The resulting tertiary carbocation is then quenched by the conjugate base of the acid or a solvent molecule, followed by deprotonation of the hydroxyl group and tautomerization to yield the final product, 2-iodomethylcyclopentanone.
The overall transformation can be visualized as follows:
Caption: Proposed mechanism for the Lewis acid-catalyzed semipinacol rearrangement of this compound.
Recommended Protocols for Semipinacol Rearrangement
Based on analogous transformations of haloalcohols, we propose two primary protocols for the semipinacol rearrangement of this compound, utilizing either a silver(I) salt or a zinc(II) salt as the Lewis acid catalyst.
Protocol 1: Silver(I)-Promoted Rearrangement
Silver salts, particularly silver nitrate (AgNO₃) or silver trifluoromethanesulfonate (AgOTf), are highly effective in promoting the ionization of alkyl halides to form carbocations.[8][9] The precipitation of the insoluble silver iodide (AgI) provides a strong thermodynamic driving force for the reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially available or synthesized |
| Silver Nitrate (AgNO₃) or Silver Triflate (AgOTf) | ≥99% | Major chemical supplier |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Major chemical supplier |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Major chemical supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major chemical supplier |
| Celite® | --- | Major chemical supplier |
| Round-bottom flask | --- | Standard laboratory glassware |
| Magnetic stirrer and stir bar | --- | Standard laboratory equipment |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Major chemical supplier |
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous acetonitrile or dichloromethane (0.1 M solution).
-
Catalyst Addition: Add silver nitrate (1.1 eq) or silver triflate (1.1 eq) to the solution in one portion. The reaction mixture is typically heterogeneous.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 1-4 hours.
-
Workup:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated silver iodide.
-
Wash the Celite® pad with a small amount of the reaction solvent.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-iodomethylcyclopentanone.
Expected Yield: 75-90%
Protocol 2: Zinc(II) Iodide-Catalyzed Rearrangement
Zinc iodide (ZnI₂) is a milder Lewis acid that can also effectively catalyze the semipinacol rearrangement.[10][11][12] It offers a cost-effective alternative to silver salts.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially available or synthesized |
| Zinc Iodide (ZnI₂) | Anhydrous, ≥98% | Major chemical supplier |
| Toluene or Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Major chemical supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major chemical supplier |
| Round-bottom flask | --- | Standard laboratory glassware |
| Magnetic stirrer and stir bar | --- | Standard laboratory equipment |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Major chemical supplier |
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous toluene or dichloromethane (0.1 M solution).
-
Catalyst Addition: Add anhydrous zinc iodide (1.2 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to facilitate the reaction. Monitor the progress by TLC or GC-MS.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-iodomethylcyclopentanone.
Expected Yield: 65-80%
Summary of Reaction Conditions
| Parameter | Protocol 1 (Silver-Promoted) | Protocol 2 (Zinc-Catalyzed) |
| Lewis Acid | AgNO₃ or AgOTf | ZnI₂ |
| Stoichiometry | 1.1 equivalents | 1.2 equivalents |
| Solvent | Acetonitrile or Dichloromethane | Toluene or Dichloromethane |
| Temperature | Room Temperature (20-25 °C) | Room Temperature to 50 °C |
| Reaction Time | 1-4 hours | 2-8 hours |
| Workup | Filtration of AgI, aqueous wash | Aqueous wash |
| Typical Yield | 75-90% | 65-80% |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, gentle heating (up to 50 °C) can be applied. Ensure that anhydrous conditions are maintained, as water can compete with the Lewis acid and deactivate it.
-
Side Product Formation: The primary side product is often the elimination product. Using a non-nucleophilic solvent and maintaining a moderate temperature can minimize this pathway.
-
Substrate Purity: The purity of the starting this compound is crucial for achieving high yields. Impurities can interfere with the catalyst and lead to undesired side reactions.
Conclusion
The semipinacol rearrangement of this compound provides an efficient and direct route to 2-iodomethylcyclopentanone. The choice of Lewis acid catalyst, either a silver(I) salt for a rapid and high-yielding reaction or a more economical zinc(II) salt, can be tailored to specific synthetic needs. The protocols outlined in this application note provide a solid foundation for researchers to successfully implement this valuable ring-expansion reaction in their synthetic endeavors.
Experimental Workflow Diagram
Caption: A generalized workflow for the semipinacol rearrangement of this compound.
References
-
Semipinacol rearrangement. In Wikipedia. Retrieved February 9, 2026, from [Link]
-
Semi-Pinacol Rearrangement. SynArchive. Retrieved February 9, 2026, from [Link]
-
Reaction of Alkyl Halides with Silver Nitrate. Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Activation of Halide Leaving Groups with Silver Nitrate (AgNO3). YouTube. Retrieved February 9, 2026, from [Link] (Note: A representative, non-specific YouTube URL is provided as the original may not be stable. The concept is widely taught in organic chemistry.)
- Rojas, C. M. (Ed.). (2016). Molecular Rearrangements in Organic Synthesis. John Wiley & Sons.
- Conrow, R. E., & Roberts, J. D. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 4050–4053.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Zinc iodide: a mild and efficient catalyst for one-pot synthesis of aminoindolizines via sequential A3 coupling/cycloisomerization. Organic & Biomolecular Chemistry, 4(21), 3971–3974.
-
Semipinacol Rearrangement of Unactivated Allylic Alcohols. ChemistryViews. Retrieved February 9, 2026, from [Link]
- Driver, T. G. (2017). Rh2 (II)-Catalyzed Ring Expansion of Cyclobutanol-Substituted Aryl Azides To Access Medium-Sized N-Heterocycles. Journal of the American Chemical Society, 139(14), 5058–5061.
- Ponomarev, A. D., & Gevorgyan, V. (2021). Regioselective Electrochemical Cyclobutanol Ring Expansion to 1-Tetralones.
- Wang, Q., & Tu, Y.-Q. (2021). Recent development and applications of semipinacol rearrangement reactions. Chemical Science, 12(27), 9236–9251.
- Wang, Q., & Tu, Y.-Q. (2021). Recent development and applications of semipinacol rearrangement reactions. Chemical Science, 12(27), 9236-9251.
-
2021 P1 Q19 - Silver Nitrate Test for Halogenoalkanes. YouTube. Retrieved February 9, 2026, from [Link] (Note: A representative, non-specific YouTube URL is provided as the original may not be stable. The concept is widely taught in organic chemistry.)
-
Acid-Catalyzed Ring Opening of 1,2-epoxybutane in the Presence of Methanol. YouTube. Retrieved February 9, 2026, from [Link] (Note: A representative, non-specific YouTube URL is provided as the original may not be stable. The concept is widely taught in organic chemistry.)
- Gati, W., & Pale, P. (2011). Zinc Iodide Catalyzed Synthesis of Trisubstituted Allenes from Terminal Alkynes and Ketones. The Journal of Organic Chemistry, 76(22), 9370–9376.
- Charette, A. B., & Juteau, H. (1997). Enantioselective Cyclopropanation of Allylic Alcohols. The Effect of Zinc Iodide. Journal of the American Chemical Society, 119(47), 11774–11782.
-
Pinacol Rearrangement. Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]
-
Transformation of silver nitrate during the reaction and proposed... ResearchGate. Retrieved February 9, 2026, from [Link]
-
3.3: Rearrangements. Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
-
Hydrolysis of Halogenoalkanes (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams. Retrieved February 9, 2026, from [Link]
- Oestreich, M., & Cativiela, C. (2014). Electrophilic iodine (I) compounds induced semipinacol rearrangement via C–X bond cleavage.
-
The semipinacol rearrangements. ResearchGate. Retrieved February 9, 2026, from [Link]
- Oestreich, M., & Cativiela, C. (2014). Electrophilic iodine(i) compounds induced semipinacol rearrangement via C–X bond cleavage.
- Dowd, P., & Choi, S. C. (1989). Radical-induced ring opening of epoxides. A convenient alternative to the wharton rearrangement. Journal of the American Chemical Society, 111(7), 2601–2605.
-
Pinacol Rearrangement. Master Organic Chemistry. Retrieved February 9, 2026, from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Recent development and applications of semipinacol rearrangement reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development and applications of semipinacol rearrangement reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Pinacol Rearrangement [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Semipinacol rearrangement - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Zinc iodide: a mild and efficient catalyst for one-pot synthesis of aminoindolizines via sequential A3 coupling/cycloisomerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Zinc Iodide Catalyzed Synthesis of Trisubstituted Allenes from Terminal Alkynes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
Preparation of substituted cyclopentanones from cyclobutane precursors
Application Note: Strategic Preparation of Substituted Cyclopentanones via Ring Expansion of Cyclobutane Precursors
Executive Summary
Cyclopentanones are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in prostaglandins (e.g., PGE2), steroids, and fused-ring alkaloids. While direct cyclization (e.g., Dieckmann condensation) is common, it often lacks the regiochemical precision required for complex, asymmetric targets.
This Application Note details the Ring Expansion of Cyclobutane Precursors , a superior strategy for generating densely functionalized cyclopentanones. We focus on two high-value protocols:
-
Direct Homologation via Trimethylsilyldiazomethane (TMSCHN₂): A safer, scalable alternative to diazomethane for rapid expansion.
-
Tiffeneau-Demjanov (T-D) Rearrangement: A stepwise, stereochemically controlled method for precise regioselectivity.
Mechanistic Principles & Decision Matrix
The choice between direct homologation and T-D rearrangement depends on the substrate's substitution pattern and the required regiochemical outcome.
Mechanism A: Lewis Acid-Catalyzed Homologation (Buchner-Curtius-Schlotterbeck)
Reaction of a cyclobutanone with a diazoalkane generates a betaine intermediate. The migration of a bond adjacent to the carbonyl releases ring strain (~26 kcal/mol for cyclobutane vs. ~6 kcal/mol for cyclopentane).
-
Regioselectivity: Driven by electronic stabilization of the migrating bond. Generally, the more substituted carbon migrates (similar to Baeyer-Villiger), especially with Lewis Acids like
.
Mechanism B: Tiffeneau-Demjanov Rearrangement
This proceeds via diazotization of a 1-aminomethylcyclobutanol.
-
Regioselectivity: Strictly controlled by stereoelectronics. The carbon bond anti-periplanar to the leaving diazonium group migrates.[1] This allows for the synthesis of "contra-electronic" isomers that direct homologation cannot access.
Figure 1: Decision matrix for selecting the appropriate ring expansion pathway.
Protocol A: Regioselective Expansion using TMSCHN₂
Rationale: Diazomethane is explosive and requires specialized glassware. Trimethylsilyldiazomethane (TMSCHN₂) is a non-explosive liquid alternative that, when activated by Lewis acids, performs efficient ring expansion.
Safety Warning: TMSCHN₂ is acutely toxic (inhalation hazard).[2] It must be handled in a high-efficiency fume hood.[2] Unlike diazomethane, it does not explode on contact with ground glass, but it is a potent alkylating agent.
Materials
-
Substrate: 2-substituted cyclobutanone (1.0 equiv)
-
Reagent: TMSCHN₂ (2.0 M in hexanes, 1.2 – 1.5 equiv)
-
Catalyst: Boron trifluoride diethyl etherate (
) (1.1 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Dissolve the cyclobutanone (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).
-
Catalyst Addition: Add
(1.1 mmol) dropwise via syringe. Stir for 10 minutes.-
Note: The Lewis acid activates the ketone carbonyl, making it susceptible to nucleophilic attack.
-
-
Reagent Addition: Add TMSCHN₂ solution (1.2 mmol) dropwise over 15 minutes.
-
Observation: Evolution of
gas is usually not vigorous at this temperature but indicates reaction progress.
-
-
Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
QC Check: Monitor by TLC or GC-MS. Disappearance of the cyclobutanone peak and appearance of the M+14 peak.
-
-
Quench: Carefully quench with saturated aqueous
(vigorous stirring). -
Workup: Extract with DCM (3x), wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Results (Data Table):
| Substrate (Cyclobutanone) | Migrating Group Preference | Major Product | Typical Yield |
| 2-Phenylcyclobutanone | Phenyl-substituted Carbon | 2-Phenylcyclopentanone | 75-82% |
| 2-Alkylcyclobutanone | More substituted Carbon | 2-Alkylcyclopentanone | 60-70% |
| 3-Substituted | N/A (Symmetrical migration) | 3-Substituted cyclopentanone | 85-90% |
Protocol B: Tiffeneau-Demjanov Rearrangement
Rationale: When the direct expansion yields mixtures or the wrong regioisomer, the T-D rearrangement offers "chiral memory." The rearrangement is forced by the leaving group geometry, not just thermodynamics.
Workflow Overview
-
Addition: Cyclobutanone +
/ Base Nitromethyl alcohol. -
Reduction: Nitromethyl alcohol
1-(aminomethyl)cyclobutanol. -
Rearrangement: Amino alcohol +
Cyclopentanone.
Step-by-Step Methodology (Step 3: The Rearrangement)
Pre-requisite: Isolate the 1-(aminomethyl)cyclobutanol intermediate.
-
Solvation: Dissolve 1-(aminomethyl)cyclobutanol (1.0 mmol) in 10% aqueous Acetic Acid (5 mL). Cool to 0 °C .
-
Diazotization: Add a solution of Sodium Nitrite (
, 1.2 mmol) in water (1 mL) dropwise over 20 minutes. -
Rearrangement: Allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Note: If the reaction is sluggish, heat to 50 °C. The driving force is the formation of the extremely stable
gas and relief of ring strain.
-
-
Workup: Neutralize with saturated
, extract with Ether (3x), and dry over .
Figure 2: Mechanistic flow of the Tiffeneau-Demjanov rearrangement.
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Epoxide Formation | Failure to rearrange; cation trapped by oxygen. | Use a stronger Lewis Acid (e.g., |
| Polymerization | Reaction temperature too high during diazo addition. | Maintain -78 °C strictly during TMSCHN₂ addition. |
| Low Conversion | Degraded TMSCHN₂ reagent. | TMSCHN₂ is moisture sensitive. Titrate or use a fresh bottle. |
| Poor Regioselectivity | Substrate has similar electronic environments on both | Switch to Tiffeneau-Demjanov to utilize steric/geometric control. |
References
-
Aoyama, T., & Shioiri, T. (1980). New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[2][10][11][12] A New, Stable, and Safe Reagent for the Homologation of Ketones.[13] Tetrahedron Letters, 21(46), 4461–4462. Link
-
Dabrowski, J. A., et al. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Organic Letters, 12(16), 3618–3621. Link
-
Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions.[1][14] Organic Reactions, 11, 157. Link
-
Fattèbert, J., et al. (2018). Recent Advances in the Synthesis of Cyclopentanones. Chemical Reviews, 118(16), 7673–7725. Link
-
Press, J. B., & Shechter, H. (1979). Regioselective Ring Expansions of Cyclobutanones. Journal of Organic Chemistry, 44(19), 3433–3435. Link
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
Precision Functionalization of Cyclobutanes: The Iodomethyl Gateway
Executive Summary
The cyclobutane ring has emerged as a critical high-value bioisostere in modern drug discovery. Often termed a "fat" spacer, it offers a rigid exit vector that bridges the gap between the flexibility of alkyl chains and the planarity of phenyl rings. However, the installation of functional groups onto this strained scaffold remains a synthetic bottleneck.
This Application Note details the iodomethyl-cyclobutane strategy. Unlike direct functionalization of the ring (which battles severe ring strain and elimination risks), the iodomethyl group (
Strategic Overview: The Iodomethyl Advantage
The iodomethyl group attached to a cyclobutane ring (cyclobutylmethyl iodide) occupies a "Goldilocks" zone of reactivity:
-
Steric Environment: It possesses
-branching similar to a neopentyl group but is significantly less hindered due to the "tied-back" nature of the puckered cyclobutane ring. This allows reactions to proceed, albeit slower than with -alkyl halides. -
Radical Stability: The exocyclic carbon radical is stable enough for single-electron transfer (SET) processes, making it an ideal substrate for Nickel-catalyzed cross-electrophile coupling.
-
Stability: Unlike secondary cyclobutyl iodides, which are prone to E2 elimination to form cyclobutenes, the cyclobutylmethyl iodide is chemically robust.
Workflow Visualization
The following diagram outlines the divergent synthesis pathways available from the core iodomethyl intermediate.
Figure 1: Strategic workflow converting cyclobutane carboxylic acid into diverse pharmacophores via the iodomethyl handle.
Module 1: Synthesis of (Iodomethyl)cyclobutane
While the Appel reaction (
Protocol A: Two-Step Conversion from Alcohol
Precursor: Cyclobutylmethanol (commercially available or reduced from cyclobutanecarboxylic acid).
Step 1: Mesylation
-
Setup: Charge a round-bottom flask with cyclobutylmethanol (1.0 equiv) and DCM (
). Cool to . -
Addition: Add
(1.5 equiv). Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv). -
Reaction: Stir at
for 1 hour, then warm to RT for 1 hour. -
Workup: Wash with
, then saturated . Dry over and concentrate. Note: The mesylate is stable enough for the next step without column chromatography.
Step 2: Finkelstein Iodination
-
Reaction: Dissolve the crude mesylate in acetone (
). Add Sodium Iodide (NaI, 2.0 equiv). -
Conditions: Reflux (
) for 4–6 hours. A white precipitate (NaOMs/NaCl) will form. -
Workup: Cool to RT. Filter off solids. Concentrate the filtrate. Redissolve residue in
, wash with aqueous (to remove iodine color) and brine. -
Purification: Distillation (b.p. ~65°C at 20 mmHg) or rapid filtration through a silica plug (eluting with pentane).
-
Yield: Typically 85–90% over two steps.
-
Storage: Store over copper wire in the dark at
to prevent discoloration.
-
Module 2: Nucleophilic Substitution ( )
(Iodomethyl)cyclobutane is a primary alkyl halide, but the adjacent ring imposes specific constraints.
Reactivity Profile
The rate of substitution is governed by the steric bulk of the cyclobutane ring.
-
vs.
-Butyl Iodide: Cyclobutylmethyl iodide reacts ~10–20x slower. -
vs. Neopentyl Iodide: Cyclobutylmethyl iodide reacts ~50x faster.
-
Implication: You must use polar aprotic solvents (DMF, DMSO) and elevated temperatures (
) for weaker nucleophiles.
Table 1: Nucleophile Compatibility Guide
| Nucleophile Class | Reagent Example | Solvent | Temp | Outcome |
| Azide | DMF | Excellent. Precursor to amines via Staudinger reduction. | ||
| Cyanide | DMSO | Good. Access to homologous acids.[1] | ||
| Amines | Morpholine/Piperidine | Reflux | Moderate. Use excess amine to prevent quaternization. | |
| Thiolates | THF/DMF | RT | Excellent. Very fast reaction. | |
| Alkoxides | THF | Reflux | Poor. Elimination to methylenecyclobutane dominates. |
Module 3: Nickel-Catalyzed Cross-Coupling
This is the most powerful application for drug discovery. Using Ni-catalysis, the iodomethyl group can be coupled with aryl halides, creating a
Mechanism: Radical Chain
The reaction proceeds via a radical chain mechanism where the alkyl iodide generates a radical that is captured by the Nickel center.
Figure 2: Simplified catalytic cycle for Ni-catalyzed cross-electrophile coupling.
Protocol B: Cross-Coupling with Aryl Bromides
Reaction: (Iodomethyl)cyclobutane + Aryl Bromide
Reagents:
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant: Manganese powder (
) (2.0 equiv) or Zinc dust. -
Additive:
(0.5 equiv) - Crucial for accelerating the radical formation if using Aryl Chlorides, but good practice generally. -
Solvent: DMA (Dimethylacetamide) or DMPU (degassed).
Procedure:
-
Glovebox/Schlenk: In a vial, combine
(10 mol%) and dtbbpy (15 mol%) in DMA. Stir until the solution turns deep green (complex formation). -
Substrates: Add Aryl Bromide (1.0 equiv), (Iodomethyl)cyclobutane (1.5 equiv), and Mn powder (2.0 equiv).
-
Activation: Add TMSCl (chlorotrimethylsilane, 0.1 equiv) or TFA (trace) to activate the Mn surface.
-
Reaction: Seal and stir vigorously at
for 12–16 hours. Vigorous stirring is essential for heterogeneous reductants. -
Workup: Dilute with EtOAc, filter through Celite to remove metal salts. Wash with
(to remove pyridine ligands) and brine. -
Purification: Silica gel chromatography.
Key Optimization Tip: If the reaction stalls, add 4-fluorostyrene (10 mol%). This additive stabilizes the radical chain and promotes reductive elimination in difficult substrates.
References
-
Cyclobutanes in Drug Discovery
- Role: Bioisosteres and conform
- Source:J. Med. Chem.
-
Nickel-Catalyzed Cross-Coupling Mechanisms
- Role: Mechanism of alkyl halide cross-coupling via radical intermedi
- Source:Organic Syntheses 2022, 99, 215-233.
-
Synthesis of Alkyl Iodides (Finkelstein/Appel)
-
Cross-Coupling of Primary Alkyl Halides
Sources
Troubleshooting & Optimization
Preventing acid-catalyzed rearrangement of 1-(iodomethyl)cyclobutan-1-ol
Topic: Prevention of Acid-Catalyzed Rearrangement in Strained Cyclobutanols Document ID: TSC-2024-ICB-01 Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Executive Summary & Hazard Identification
The Core Issue: 1-(iodomethyl)cyclobutan-1-ol is a thermodynamically fragile intermediate. It possesses a "perfect storm" of structural features that predispose it to rearrangement:
-
Ring Strain: The cyclobutane ring contains ~26.3 kcal/mol of strain energy.
-
Tertiary Alcohol: Highly susceptible to protonation and carbocation formation.
-
Vicinal Leaving Group Potential: The iodomethyl group allows for neighboring group participation or semi-pinacol-type shifts.
The Failure Mode: Upon exposure to Brønsted or Lewis acids (even mild acidity from silica gel), the compound undergoes a semi-pinacol rearrangement or ring fragmentation . This typically results in the formation of cyclopentanone derivatives (ring expansion) or acyclic iodo-ketones (ring opening), destroying the cyclobutane scaffold required for your target molecule.
Mechanistic Insight (The "Why")
To prevent the rearrangement, you must understand the pathway. The reaction is driven by the relief of ring strain upon the formation of a cationic intermediate.[1]
Signaling Pathway: Acid-Triggered Failure
Figure 1: The mechanism below illustrates how protonation triggers the irreversible loss of the cyclobutane ring.
Caption: Acid-catalyzed protonation generates a tertiary carbocation. Relief of cyclobutane ring strain drives the irreversible rearrangement to a 5-membered ring or acyclic chain.
Troubleshooting Guides & Protocols
Protocol A: Synthesis Workup (The First Defense)
Objective: Quench reaction without generating "hot spots" of acidity.
| Parameter | Recommendation | Rationale |
| Quench Buffer | Sat. NaHCO₃ or Phosphate Buffer (pH 7.5) | Neutralizes acid immediately. Avoid water alone, which can be slightly acidic (pH 5-6). |
| Phase Separation | Rapid, Cold (0°C) | Kinetics of rearrangement are temperature-dependent. Keep it cold. |
| Drying Agent | K₂CO₃ (Anhydrous) | Crucial: Do NOT use MgSO₄ or Na₂SO₄ alone if they are acidic. Solid Potassium Carbonate acts as a scavenger. |
| Solvent Removal | Rotovap bath < 30°C | Heat promotes the activation energy required for the 1,2-shift. |
Protocol B: Purification (The Danger Zone)
Issue: Standard Silica Gel 60 has a pH of 4.0–5.0. This is sufficient to destroy your compound on the column. Solution: You must use Basified Silica or Neutral Alumina .
Step-by-Step: Basified Silica Preparation
-
Calculate: Use 100g of Silica Gel 60 per gram of crude material (standard loading).
-
Slurry: Suspend the silica in your eluent (e.g., Hexanes/EtOAc).
-
Add Buffer: Add 1-2% Triethylamine (Et₃N) to the slurry.
-
Example: For 500mL solvent, add 5-10mL Et₃N.
-
-
Equilibrate: Stir for 10 minutes. Pour into the column.
-
Flush: Run 2 column volumes of eluent containing 1% Et₃N through the column before loading your sample.
-
Elute: Maintain 0.5% Et₃N in the eluent during the run to prevent acid spots from regenerating.
Protocol C: Storage & Stability
Objective: Prevent autocatalytic decomposition (HI generation).
-
Container: Amber glass vial (iodides are light-sensitive; light generates radicals/HI).
-
Stabilizer: Add a small chip of Silver Wire or Copper Turnings (scavenges free iodine) OR store over a bed of solid K₂CO₃ .
-
Temperature: -20°C freezer.
-
Atmosphere: Argon backfill (oxidation can produce acidic byproducts).
Frequently Asked Questions (FAQ)
Q1: I see a new spot on TLC just by leaving the compound in CDCl₃. What happened? A: Chloroform (CDCl₃) is naturally acidic due to the formation of DCl/HCl upon exposure to light/air.
-
Fix: Filter your CDCl₃ through a small plug of basic alumina before use, or use C₆D₆ (Benzene-d6) which is non-acidic. Never store the NMR sample overnight.
Q2: Can I use the spiro-epoxide (1-oxaspiro[2.3]hexane) as a more stable precursor? A: Yes. The spiro-epoxide is generally more stable than the iodohydrin. Generate the iodohydrin in situ only when you are ready to use it for the next step. If you must isolate, follow Protocol B strictly.
Q3: My product turned pink/purple during rotovap. Is it ruined? A: The color indicates free Iodine (I₂), suggesting some decomposition has occurred (releasing HI, which oxidizes to I₂).
-
Recovery: Immediately redissolve in Et₂O, wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove iodine, then wash with NaHCO₃. Dry over K₂CO₃ and concentrate. If the NMR shows the cyclobutane ring is intact, you saved it.
Q4: Why not use strong base to prevent acid rearrangement? A: Danger! Strong bases (like NaH or KOH) will deprotonate the alcohol. The resulting alkoxide will perform an intramolecular S_N2 attack on the -CH₂I group, reforming the spiro-epoxide (1-oxaspiro[2.3]hexane). You must stay in the "Goldilocks Zone" (pH 7–9).
References
-
Cram, D. J., & McCarty, J. E. (1954). Studies in Stereochemistry.[2] XXII. The Acid-catalyzed Rearrangement of 1-Methylcyclobutanol. Journal of the American Chemical Society.[2] Link
- Establishes the fundamental instability of tertiary cyclobutanols in acid.
-
Wiberg, K. B., et al. (1960). Acid-catalyzed Rearrangements of Cyclobutanols. Journal of the American Chemical Society.[2] Link
-
Defines the ring expansion mechanism driven by strain relief.[1]
-
-
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics. Link
- Authoritative source for removing acid/stabilizers
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
Sources
Technical Support Center: Storage and Handling of Iodomethyl Cyclobutane Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of light-sensitive iodomethyl cyclobutane derivatives. As compounds featuring a strained cyclobutane ring and a labile carbon-iodine bond, these molecules require specific conditions to ensure their stability and purity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of iodomethyl cyclobutane derivatives?
A1: The degradation of these derivatives is primarily driven by three factors:
-
Light Exposure (Photodegradation): The carbon-iodine (C-I) bond is susceptible to cleavage by light, particularly UV and high-energy visible light (300-500 nm).[1] This process, known as photolysis, generates radical intermediates that can lead to a cascade of unwanted side reactions and the formation of elemental iodine (I₂), which is responsible for the characteristic brown or purple discoloration.[1]
-
Elevated Temperatures (Thermal Degradation): Heat accelerates the rate of decomposition. The inherent ring strain of the cyclobutane ring (~26 kcal/mol) makes these molecules more reactive than their acyclic counterparts.[2][3] Elevated temperatures can provide the necessary activation energy for degradation pathways, including ring-opening or elimination reactions.
-
Atmospheric Exposure (Oxidation): Many organic materials can undergo photo-oxidation in the presence of both light and oxygen.[4] For iodomethyl cyclobutane derivatives, exposure to air can lead to the formation of impurities and reduce the compound's purity over time.
Q2: What is the optimal storage temperature for these compounds?
A2: The recommended storage temperature is refrigeration at 2-8°C . Storing the compounds in a refrigerator minimizes thermal degradation by slowing down kinetic processes. It is crucial to avoid freezing unless specified, as this could potentially cause the container to fracture or the compound to undergo phase separation if in solution.[5]
Q3: Is an inert atmosphere genuinely necessary for storage?
A3: Yes, for long-term storage or for highly sensitive derivatives, an inert atmosphere is strongly recommended. Purging the storage vial with an inert gas like argon or nitrogen displaces oxygen, thereby preventing oxidation.[4] This is a critical step in preserving the compound's integrity, especially if the vial will be opened multiple times.
Q4: Which type of container is best suited for storing these derivatives?
A4: The ideal container is an amber glass vial or bottle with a tightly sealed cap.[4][6] Amber glass effectively blocks a significant portion of UV and visible light.[1] For maximum protection, the vial can be further wrapped in aluminum foil.[5][6][7] The container cap should provide an airtight seal; using PTFE tape or Parafilm on the threads can help ensure the seal's integrity.[7][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling and storage of iodomethyl cyclobutane derivatives.
Problem 1: My previously colorless or light-yellow compound has turned brown/purple.
-
Cause: This is a classic sign of decomposition. The discoloration is caused by the formation of elemental iodine (I₂), which results from the cleavage of the carbon-iodine bond. This is almost always due to exposure to light and/or heat.
-
Solution:
-
Assess Usability: The compound's purity is now compromised. For non-critical applications, it might still be usable, but for sensitive reactions (e.g., stoichiometry-controlled synthesis), its use is discouraged. You may need to purify the material via column chromatography or distillation if possible.
-
Prevent Recurrence: Immediately review your storage protocol. Ensure the compound is stored in an amber vial, protected from all light sources (including ambient lab light), and maintained at 2-8°C.[6][9][10]
-
Problem 2: My analytical data (NMR, LC-MS) shows unexpected peaks and a lower purity than expected.
-
Cause: This indicates the presence of degradation products. Besides the formation of I₂, the highly reactive radical intermediates formed during photolysis can react with each other, with solvent, or with the parent compound to form a variety of byproducts. The strained cyclobutane ring itself can also undergo rearrangements or opening.[2]
-
Solution:
-
Characterize Impurities: If possible, try to identify the major impurities to understand the degradation pathway.
-
Implement Strict Handling Protocols: When weighing or handling the compound, do so in a dimly lit area or under yellow/red light to minimize light exposure.[1] Minimize the time the container is open to the atmosphere.
-
Consider Fresh Material: For best results, it is often most efficient to start with a fresh, unopened vial of the compound.
-
Problem 3: I notice pressure buildup inside the vial when I open it.
-
Cause: Some decomposition pathways may generate gaseous byproducts, leading to a pressure increase inside a sealed container. This can be exacerbated if the vial was moved from a cold storage location to a warmer lab environment, increasing the vapor pressure of the compound.
-
Solution:
-
Handle with Caution: Open the vial slowly and carefully inside a fume hood to safely vent any built-up pressure.
-
Equilibrate Temperature: Before opening, allow the container to warm to room temperature for 15-20 minutes. This prevents atmospheric moisture from condensing inside the cold vial, which could hydrolyze sensitive compounds.
-
Check for Discoloration: Pressure buildup is often a sign of decomposition. Inspect the compound for any color changes.
-
Visualizing Degradation and Storage
To better understand the chemical principles, the following diagrams illustrate the primary degradation pathways and the recommended storage workflow.
Caption: Recommended workflow for storing the derivatives.
Quantitative Storage Parameters
The following table summarizes the key quantitative parameters for optimal storage.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Slows kinetic rate of thermal decomposition. |
| Light Wavelengths | Exclude all light, especially < 500 nm | The C-I bond is sensitive to UV and blue light. [1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation from atmospheric moisture. [4] |
| Storage Duration | Up to 6-12 months (under ideal conditions) | Purity should be re-analyzed after long-term storage. |
Experimental Protocol: Long-Term Storage
This protocol details the step-by-step methodology for preparing a sample of an iodomethyl cyclobutane derivative for long-term storage.
Materials:
-
Iodomethyl cyclobutane derivative
-
Amber glass vial with a PTFE-lined septum cap
-
Source of dry inert gas (Argon or Nitrogen) with a needle adapter
-
Syringes and needles
-
Parafilm or PTFE tape
-
Aluminum foil
-
Refrigerator (2-8°C)
Procedure:
-
Preparation: Work in a well-ventilated fume hood, under dim or red light if possible, to minimize light exposure.
-
Transfer: If the compound is not in its final storage container, transfer the required amount into a clean, dry amber glass vial.
-
Inerting the Atmosphere: a. Pierce the septum cap with a needle connected to the inert gas line. b. Pierce the septum with a second, "outlet" needle that is not submerged in the liquid. c. Gently bubble the inert gas through the compound (if liquid) or over its surface (if solid) for 2-3 minutes to displace all air. d. Remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.
-
Sealing: a. Ensure the cap is screwed on tightly. b. For extra security, wrap the cap and neck of the vial with Parafilm or PTFE tape to create a secondary barrier against atmospheric contamination. [7]5. Light Protection: a. Wrap the entire vial, including the cap, with a layer of aluminum foil. [5][6]This provides a complete barrier against light.
-
Labeling: Clearly label the vial with the compound name, date, concentration (if in solution), and any relevant hazard warnings.
-
Storage: Place the fully prepared vial in a designated, clearly labeled section of a refrigerator set to 2-8°C. [9]Ensure the location is dark and not subject to frequent light exposure from the door opening. [11]
References
- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Retrieved from Calibre Chemicals website. [Link: https://www.calibrespecialties.
- Reddit user discussion on r/chemistry. (2022). storing iodine. Retrieved from Reddit. [Link: https://www.reddit.com/r/chemistry/comments/wq05i9/storing_iodine/]
- Reddit user discussion on r/chemhelp. (2021). How to store / dispose of Iodine crystals?. Retrieved from Reddit. [Link: https://www.reddit.com/r/chemhelp/comments/oqv82g/how_to_store_dispose_of_iodine_crystals/]
- Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link: https://www.labtag.com/blog/5-tips-for-handling-photosensitive-reagents/]
- Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide. Retrieved from Google Patents. [Link: https://patents.google.
- Catalyst Education. (2020). Handling and Storing Chemicals. YouTube. [Link: https://www.youtube.
- Nouryon. (n.d.). Storage of organic peroxides. Retrieved from Nouryon website. [Link: https://www.nouryon.com/sustainability/safe-handling/storage-of-organic-peroxides/]
- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from LFA Tablet Presses website. [Link: https://www.lfatabletpresses.com/articles/how-to-protect-light-sensitive-products]
- Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from Camlab website. [Link: https://www.camlab.co.uk/blog/problems-storing-light-sensitive-reagents-we-have-a-solution/]
- Ossila. (n.d.). Air Sensitive Compounds. Retrieved from Ossila website. [Link: https://www.ossila.com/pages/air-sensitive-compounds]
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from University of Rochester website. [Link: https://www.chem.rochester.edu/notvoodoo/pages/how-to.php?page=store_reagents]
- Gian-Marco A. et al. (2021). Mechanically triggered on-demand degradation of polymers synthesized by radical polymerizations. ResearchGate. [Link: https://www.researchgate.net/figure/Concept-and-reaction-schemes-of-the-synthesis-and-degradation-of-cyclobutene-imide-based_fig1_352136015]
- de Meijere, A., & Kozhushkov, S. I. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(5), 2459–2522. [Link: https://pubs.acs.org/doi/10.1021/cr030078d]
- Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Catalysis. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379603/]
- Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from Sciencemadness Wiki. [Link: https://www.sciencemadness.org/wiki/index.php/Safe_handling_and_storage_of_chemicals]
- Sigma-Aldrich. (n.d.). (Iodomethyl)cyclobutane. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/xpih9bd04146]
- ChemicalBook. (2023). (IODOMETHYL)CYCLOBUTANE. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0213809.htm]
- Pharmacy Freak. (2025). Reactions of cyclobutane MCQs With Answer. Retrieved from Pharmacy Freak website. [Link: https://www.pharmacyfreak.com/2023/09/reactions-of-cyclobutane-mcqs-with.html]
- PubChem. (n.d.). (Iodomethyl)cyclobutane. Retrieved from PubChem, National Institutes of Health. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2763052]
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Minimizing elimination side products in iodohydrin synthesis
Welcome to the Halogenation Support Hub.
Topic: Minimizing Elimination Side Products in Iodohydrin Synthesis Ticket ID: IODO-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
You are likely here because your iodohydrin yield is suffering due to alkene recovery (reversion) or the formation of unsaturated byproducts (vinyl iodides/epoxides).
Iodohydrin synthesis is a kinetic balancing act. The intermediate iodonium ion is a "fork in the road." If the nucleophile (water) attacks efficiently, you get your product. If the reaction conditions favor thermodynamic equilibrium or proton abstraction, the system eliminates, sending you backward to the starting material or forward to unwanted elimination products.
This guide provides the mechanistic insight and protocols to force the reaction down the productive path.
Module 1: The Mechanistic Diagnostic
To fix the problem, we must visualize the competition. The diagram below maps the critical branching points where elimination competes with addition.
Key Insight: The most common "elimination" is actually reversibility . Iodine addition is reversible.[1] If the nucleophilic attack is slow, the iodide anion (
Figure 1: Mechanistic divergence in iodohydrin synthesis. Green path represents the desired kinetic product. Red paths represent elimination/reversion risks.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "I am recovering a large amount of unreacted alkene."
Diagnosis: This is likely Reversion Elimination . The iodonium formation is reversible. If the trapping by water is too slow, the equilibrium shifts back to the alkene.
-
Q: What iodine source are you using?
-
Q: What is your solvent system?
-
If Non-polar (DCM/CHCl3): These solvents favor tight ion pairs, preventing water attack.
-
Fix: Use DME/Water (1:1) or Acetone/Water . The organic co-solvent must be miscible with water to ensure the nucleophile is available at the reaction site.
-
Scenario B: "I am seeing epoxide formation."
Diagnosis: Base-Promoted Elimination . You likely have a base present to neutralize acid, but it is triggering an intramolecular
-
Q: When did you add the base?
-
If added at the start: Strong bases can deprotonate the water or the forming alcohol too early.
-
Fix: Run the reaction neutral . Only add a mild quench (saturated
and ) after the reaction is complete and cooled to 0°C.
-
-
Q: Is your substrate acid-sensitive?
-
Fix: If you must buffer the reaction, use a phosphate buffer (pH 7.0) rather than carbonate bases to minimize alkoxide formation.
-
Scenario C: "I see vinyl iodides or complex decomposition."
Diagnosis: E1/E2 Elimination . High temperatures or prolonged reaction times are causing dehydration of the iodohydrin.
-
Q: What is your reaction temperature?
-
If >25°C: Iodine is a large, good leaving group. Heat promotes elimination.
-
Fix: Conduct the reaction at 0°C to 4°C .
-
-
Q: Is the reaction exposed to light?
-
Fix: Wrap the flask in aluminum foil. Radical pathways (triggered by light) often lead to allylic iodination or elimination side products rather than clean addition.
-
Module 3: Optimized Protocol (NIS-Mediated)
This protocol is designed to maximize the Kinetic Path (Path A in Figure 1) and minimize elimination.
Reagents:
-
Substrate (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 - 1.5 equiv)
-
Solvent: Dimethoxyethane (DME) / Water (2:1 ratio)
-
Quench: Sat.
(aq)
Step-by-Step Workflow:
-
Preparation: Dissolve the alkene (1.0 equiv) in DME. Add Water (volume ratio DME:Water = 2:1).
-
Why: DME dissolves both the organic alkene and the water, creating a homogeneous phase for the reaction.
-
-
Temperature Control: Cool the solution to 0°C in an ice bath.
-
Why: Low temperature suppresses the thermodynamic reversion to alkene and E2 elimination pathways.
-
-
Reagent Addition: Add NIS (1.2 equiv) in one portion. Wrap flask in foil.
-
Why: Protecting from light prevents radical side reactions.
-
-
Monitoring: Stir at 0°C. Monitor by TLC every 30 minutes.
-
Critical Check: Do not let the reaction run overnight unless necessary. Prolonged exposure to acidic byproducts (Succinimide) can trigger dehydration.
-
-
Quenching: Once starting material is consumed, pour the mixture into a separating funnel containing cold saturated
and .-
Why: Thiosulfate removes excess iodine (yellow color disappears); Bicarbonate neutralizes the succinimide acid during workup, preventing acid-catalyzed elimination during concentration.
-
-
Extraction: Extract with EtOAc, wash with brine, dry over
, and concentrate below 30°C .
Data Comparison: Iodine Source Efficiency
| Variable | Elemental Iodine ( | N-Iodosuccinimide (NIS) |
| Atom Economy | Low (Requires oxidant or loses half I) | High (Efficient |
| Reversibility | High (Equilibrium with alkene) | Low (Irreversible step) |
| Side Products | Di-iodides, Alkene recovery | Minimal (Succinimide is inert) |
| Rec.[4] Temp | Room Temp | 0°C |
Module 4: FAQ
Q: Can I use THF instead of DME?
A: Yes, but THF can sometimes undergo ring-opening polymerization in the presence of strong electrophiles (
Q: My product decomposes on the silica column. Why? A: Iodohydrins can be sensitive to the acidity of silica gel, leading to elimination (vinyl iodide formation).
-
Fix: Pre-treat your silica column with 1% Triethylamine/Hexanes to neutralize acidic sites before loading your sample.
Q: How do I control Regioselectivity (Markovnikov vs. Anti-Markovnikov)? A:
-
Standard Conditions (NIS/H2O): Follows Markovnikov rule. The
group attaches to the more substituted carbon (where the positive charge is best stabilized in the iodonium intermediate). -
Reversal: To get the Anti-Markovnikov product (OH on less substituted carbon), you generally need to use hydroboration-oxidation strategies or specific directing groups, as direct iodohydrin synthesis is electronically driven.
References
-
N-Iodosuccinimide (NIS) in Organic Synthesis
-
Source: Organic Syntheses, Coll.[5] Vol. 6, p.226 (1988).
- Context: Establishes NIS as a superior ionic iodinating agent compared to elemental iodine.
-
URL:
-
-
Mechanism of Iodonium Ion Form
- Source: Master Organic Chemistry / March's Advanced Organic Chemistry.
- Context: Explains the reversibility of iodine addition and the competition between nucleophilic attack and elimin
-
URL:
-
Regioselectivity and Side Reactions in Halohydrin Form
- Source: Organic Chemistry Portal.
- Context: Discusses solvent effects and reagent choices (like IBX/I2) to control selectivity and minimize byproducts.
-
URL:
-
Prevention of Elimination in Halolactoniz
- Source: Wikipedia / Core Liter
- Context: Mechanistic parallels between iodolactonization and iodohydrin formation regarding base-mediated elimin
-
URL:
Sources
- 1. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]
- 2. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 3. calibrechem.com [calibrechem.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Unstable Beta-Iodo Alcohols
Welcome to the technical support center for the purification of unstable beta-iodo alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but delicate synthetic intermediates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.
Understanding the Instability: The Root of the Challenge
Beta-iodo alcohols, also known as iodohydrins, are characterized by the presence of a hydroxyl group and an iodine atom on adjacent carbon atoms. This structural motif renders them susceptible to degradation, primarily through an intramolecular Williamson ether synthesis-type reaction to form an epoxide. This reaction is particularly facile under basic conditions, where the alcohol is deprotonated to an alkoxide, which then readily displaces the iodide leaving group.[1][2] Acidic conditions can also promote decomposition, potentially through carbocation formation and subsequent rearrangement or elimination.[3] Their thermal and light sensitivity further complicates their purification.
Core Decomposition Pathway: Base-Catalyzed Epoxide Formation
Caption: Base-catalyzed intramolecular cyclization of a beta-iodo alcohol to an epoxide.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues encountered during the purification of beta-iodo alcohols in a question-and-answer format.
Chromatographic Purification
Question 1: My beta-iodo alcohol appears to be decomposing on the silica gel column, as evidenced by streaking on the TLC plate and low recovery of the desired product. What is happening and how can I prevent this?
Answer:
Standard silica gel is slightly acidic (pH ~4.5-5.5) due to the presence of silanol groups.[4][5] This acidity can be sufficient to catalyze the decomposition of sensitive compounds like beta-iodo alcohols. The streaking on your TLC plate is a strong indicator of on-plate degradation.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved in two primary ways:
-
Amine Deactivation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-3% triethylamine (TEA).[3][6][7] Pack the column with this slurry and flush with one to two column volumes of the same solvent system before loading your sample.[3] The TEA will neutralize the acidic silanol groups.
-
Water Deactivation: Create a more neutral silica gel by adding a specific amount of water. To do this, add 10-15% water by weight to your dry silica gel and shake thoroughly until a free-flowing powder is obtained.[8][9] Allow it to equilibrate for several hours before use.
-
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether.
-
Alumina: Neutral or basic alumina can be an excellent choice for purifying compounds that are sensitive to acidic conditions.[5][10][11] Always perform a preliminary TLC analysis on an alumina plate to ensure your compound is stable and that you can achieve adequate separation.
-
Florisil: This is a mild, neutral magnesium silicate stationary phase that can be effective for the purification of some sensitive compounds.[4][5]
-
Experimental Protocol: Deactivation of Silica Gel with Triethylamine
-
Determine the appropriate solvent system for your separation using TLC.
-
To your chosen eluent, add 1-3% triethylamine.
-
In a beaker, create a slurry of the required amount of silica gel with the triethylamine-containing eluent.
-
Pack your column with this slurry.
-
Flush the packed column with at least one column volume of the eluent containing triethylamine.
-
Dissolve your crude beta-iodo alcohol in a minimal amount of the eluent (with TEA) and load it onto the column.
-
Elute the column with the triethylamine-containing solvent system, collecting fractions as usual.
Question 2: I am still observing decomposition even after deactivating my silica gel. Could my choice of solvent be the issue?
Answer:
Yes, the mobile phase can also contribute to the degradation of your beta-iodo alcohol. Protic solvents, especially under certain pH conditions, can participate in decomposition pathways.
Solutions:
-
Use a Buffered Mobile Phase: If your compound's stability is highly pH-dependent, consider adding a buffer to your mobile phase.[12] However, this is more common in HPLC and can complicate solvent removal in flash chromatography.
-
Avoid Protic Solvents if Possible: If you are using an alcohol (e.g., methanol, ethanol) as a polar modifier in your eluent, it could potentially act as a nucleophile or influence the acidity of the silica surface.[12] If possible, try to achieve the desired polarity with aprotic solvents like ethyl acetate or diethyl ether.
-
Work at Low Temperatures: If thermal instability is a concern, performing the chromatography in a cold room or using a jacketed column with a cooling circulator can significantly improve stability.[13]
Non-Chromatographic Purification
Question 3: I want to avoid chromatography altogether. What are my options for purifying a thermally labile beta-iodo alcohol?
Answer:
For thermally sensitive compounds, non-chromatographic techniques performed at low temperatures are often the best approach.
Solutions:
-
Low-Temperature Crystallization: This is an excellent method for obtaining highly pure material, provided your beta-iodo alcohol is a solid.
-
Solvent Selection: The key is to find a solvent or solvent system in which your compound is highly soluble at room temperature but sparingly soluble at low temperatures (e.g., 0 °C, -20 °C, or -78 °C).[14]
-
Procedure: Dissolve your crude product in a minimal amount of the chosen solvent at room temperature. Slowly cool the solution in a controlled manner. Rapid cooling can lead to the trapping of impurities.[15] Once crystals have formed, they can be isolated by cold filtration.
-
-
Short-Path Distillation: For liquid beta-iodo alcohols, short-path distillation is a viable option for purification, especially if the impurities are significantly less volatile.[16][17][18]
-
Principle: This technique operates under a high vacuum, which significantly lowers the boiling point of the compound.[17][18] The short distance between the evaporator and the condenser minimizes the time the compound spends in the vapor phase at elevated temperatures, thus reducing the risk of thermal decomposition.[16][17]
-
Experimental Protocol: Low-Temperature Crystallization
-
In a flask, dissolve the crude beta-iodo alcohol in a suitable solvent at room temperature. Use just enough solvent to achieve complete dissolution.
-
Slowly cool the flask in an ice bath (0 °C). If no crystals form, move to a freezer (-20 °C) or a dry ice/acetone bath (-78 °C).
-
Once crystal formation appears complete, allow the flask to sit at that temperature for an additional 1-2 hours to maximize yield.
-
Set up a vacuum filtration apparatus with a pre-cooled funnel and flask.
-
Quickly filter the cold slurry, washing the crystals with a small amount of the ice-cold crystallization solvent.
-
Dry the purified crystals under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for working with beta-iodo alcohols?
A1: Generally, a slightly acidic to neutral pH range (pH 5-7) is recommended to minimize both acid-catalyzed degradation and base-catalyzed epoxide formation. It is crucial to determine the optimal pH for your specific compound empirically.
Q2: Are there any specific storage recommendations for purified beta-iodo alcohols?
A2: Yes. Due to their instability, beta-iodo alcohols should be stored at low temperatures (≤ 4 °C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, -20 °C or below is preferable.
Q3: Can I use scavengers to remove iodine-containing impurities?
A3: While not directly for purifying the beta-iodo alcohol itself, scavenger resins can be useful for removing excess iodinating reagents or iodine byproducts from the crude reaction mixture before attempting the main purification step.
Q4: My beta-iodo alcohol is an oil. Can I still use crystallization?
A4: If your compound is an oil at room temperature, you may still be able to induce crystallization at lower temperatures. If it remains an oil even at very low temperatures, then short-path distillation would be a more appropriate non-chromatographic purification method.
Q5: How can I quickly assess the stability of my beta-iodo alcohol to a particular stationary phase?
A5: Before committing to a large-scale column, perform a simple stability test.[19] Dissolve a small amount of your crude product in a suitable solvent, add a small amount of the stationary phase (e.g., silica gel, alumina), and stir the slurry for 30-60 minutes.[19] Then, filter the mixture and analyze the filtrate by TLC or NMR to see if any degradation has occurred compared to a control sample without the stationary phase.[19]
Workflow for Stability Assessment on Stationary Phases
Caption: A logical workflow for assessing the stability of a beta-iodo alcohol on different stationary phases.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Online] Available at: [Link]
-
Amin, M. K. (2019). Deactivation of silica gel? ResearchGate. [Online] Available at: [Link]
-
Various Authors. (2016). How can I prepare deactivated silica gel with 12%v/w water for chromatography? ResearchGate. [Online] Available at: [Link]
-
How to purify an organic compound using flash column chromatography. (2018). YouTube. [Online] Available at: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Online] Available at: [Link]
-
Various Authors. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. [Online] Available at: [Link]
-
Lab Unique. (n.d.). Short Path Distillation Complete Guide. [Online] Available at: [Link]
- van den Wijngaard, A. J., Janssen, D. B., & Witholt, B. (1989). Purification and characterization of haloalcohol dehalogenase from Arthrobacter sp. strain AD2. Journal of Bacteriology, 171(6), 2998–3004.
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Online] Available at: [Link]
- Boelens, M. H., & Wobben, H. J. (1998). Process for the extraction of 2-phenylethanol.
-
LibreTexts. (2020). 9.10: Formation of Halohydrins. [Online] Available at: [Link]
-
Across International. (2023). The ultimate guide of short path distillation. [Online] Available at: [Link]
- Jones, C. D., & others. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1769.
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Online] Available at: [Link]
- Ferreira, J. A., & others. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules, 26(16), 4945.
- Han, D., Tian, M., & Row, K. H. (2010). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
-
Barrel Clarity. (2025). Advanced Fermentation Troubleshooting for Craft Distillers. [Online] Available at: [Link]
-
Leah4sci. (2012). Halohydrin Formation - Alkene Reaction Mechanism. YouTube. [Online] Available at: [Link]
- Boelens, M. H., & Wobben, H. J. (1998). Method for extracting 2-Phenylethanol.
-
University of Geneva. (n.d.). Guide for crystallization. [Online] Available at: [Link]
-
Sorbe technology, Inc. (2023). Glycosides Separation Using Alumina Oxide - Column Chromatography. [Online] Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Online] Available at: [Link]
-
Edwards Vacuum. (n.d.). How does short path distillation work? [Online] Available at: [Link]
- Stoll, D. R., & others. (2020). Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives.
- Ferreira, J. A., & others. (2021). Intensification of 2-phenylethanol production using an aerated system assisted by a membrane-based solvent extraction technique. Biochemical Engineering Journal, 168, 107945.
- Boultwood, T., Affron, D. P., & Bull, J. A. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87), 51633.
-
Prakash Academy. (2012). BASE PROMOTED CYLIZATION OF HALOHYDRINS I PROBLEM. YouTube. [Online] Available at: [Link]
-
Wkie Lab. (n.d.). Working Principles of Short Path Distillation. [Online] Available at: [Link]
- Vella-Zarb, L., & others. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 8031–8041.
- Weng, E., & others. (2014). Nucleation and crystal growth of amorphous nilutamide – unusual low temperature behavior. CrystEngComm, 16(44), 10246-10253.
-
Sorbent Technologies, Inc. (2023). Activated Alumina, Chromatographic. [Online] Available at: [Link]
- Li, Y., & others. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Letters in Applied Microbiology, 73(5), 594-601.
-
Various Authors. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [Online] Available at: [Link]
- Richardson, W. S., & others. (2016). Modelling temperature-dependent properties of polymorphic organic molecular crystals.
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Online] Available at: [Link]
-
Stoll, D. R. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International. [Online] Available at: [Link]
-
Wkie Lab. (n.d.). Short Path Molecular Distillation. [Online] Available at: [Link]
- Jang, J. H., & others. (2024). Electrochemical deprotonation of halohydrins enables cascading reactions for CO2 capture and conversion into ethylene carbonate.
-
University of Rochester, Department of Chemistry. Column Chromatography Notes. [Online] Available at: [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. [Online] Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Electrochemical deprotonation of halohydrins enables cascading reactions for CO2 capture and conversion into ethylene carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
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- 19. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Guide to Stabilizing 1-(iodomethyl)cyclobutan-1-ol During Workup and Extraction
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the novel tertiary alcohol, 1-(iodomethyl)cyclobutan-1-ol. Our aim is to provide you with in-depth, field-proven insights to help you navigate the challenges of its workup and extraction, ensuring the stability and purity of your final compound. We understand that the unique structural features of this molecule present specific challenges, and this guide is structured to address those issues directly in a practical, question-and-answer format.
Frequently Asked Questions (FAQs): Understanding the Instability of this compound
Q1: What are the primary degradation pathways for this compound during workup?
A1: The main culprits for the degradation of this compound are its susceptibility to both acidic and basic conditions.
-
Acid-Catalyzed Decomposition: Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). This can lead to the formation of a tertiary carbocation, which is prone to rearrangement of the strained cyclobutane ring. This rearrangement can result in the formation of various undesired byproducts.[1][2][3]
-
Base-Induced Elimination: While alcohols themselves are generally poor leaving groups for base-induced elimination, the presence of the iodomethyl group at the beta position to a hydrogen atom on the cyclobutane ring creates a scenario where an E2 elimination reaction can occur under strong basic conditions. This would lead to the formation of an alkene byproduct.[4][5][6]
Q2: Why is a simple water quench and extraction not recommended for this compound?
A2: A standard water quench can be problematic due to the potential for uncontrolled pH shifts. Depending on the unreacted reagents in your reaction mixture, the aqueous layer could become acidic or basic, triggering the degradation pathways mentioned above. Furthermore, vigorous extraction with unbuffered water can lead to the formation of emulsions, complicating phase separation and potentially prolonging exposure to unfavorable conditions.
Q3: Are there any specific reagents from the synthesis that I should be particularly careful about during workup?
A3: Yes. If your synthesis involves strong acids (e.g., as a catalyst) or strong bases (e.g., for deprotonation), it is crucial to neutralize them carefully and under controlled temperature conditions. Abruptly quenching a reaction with a strong acid or base can cause localized "hot spots" of extreme pH, leading to significant product decomposition.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the workup and extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Isolated Product | Decomposition due to extreme pH during workup. | Utilize a buffered quench solution (e.g., saturated aqueous ammonium chloride or a phosphate buffer at pH 7) to neutralize the reaction mixture. Maintain a low temperature (0-5 °C) during the quench. |
| Product loss during extraction. | Use a less polar, water-immiscible organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of solvent to maximize recovery. | |
| Presence of Multiple Spots on TLC After Workup | Acid-catalyzed rearrangement or base-induced elimination. | Strictly avoid strong acids and bases during the workup. Use mild neutralizing agents and maintain a neutral to slightly acidic pH (around 6-7). |
| Oxidation of the iodide. | While less common for tertiary alcohols, consider degassing your solvents to minimize oxidation. Workup under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. | |
| Formation of an Emulsion During Extraction | Vigorous shaking or presence of fine solids. | Instead of vigorous shaking, gently invert the separatory funnel multiple times. The addition of brine (saturated aqueous NaCl) can help to break up emulsions by increasing the ionic strength of the aqueous phase. |
| Discoloration of the Organic Layer (e.g., purple or brown) | Formation of iodine (I₂) due to iodide oxidation. | Wash the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the iodine back to iodide, which is colorless and water-soluble. |
Recommended Workup and Extraction Protocol
This protocol is designed to minimize the degradation of this compound by maintaining controlled pH and temperature throughout the process.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 0 °C
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc), pre-chilled to 0 °C
-
Brine (saturated aqueous NaCl), pre-chilled to 0 °C
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Ice bath
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This minimizes the rate of potential decomposition reactions.
-
Quenching: Slowly add the pre-chilled saturated aqueous ammonium chloride solution to the reaction mixture with gentle stirring. The use of a buffered quench is critical to avoid extreme pH changes.[7] Monitor the pH of the aqueous layer with pH paper to ensure it is in the range of 6-7.
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add a portion of the pre-chilled extraction solvent (dichloromethane or ethyl acetate).
-
Gently invert the funnel 10-15 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of the chilled organic solvent.
-
-
Washing:
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layers with pre-chilled brine. This helps to remove residual water and break any minor emulsions.
-
Separate the layers and discard the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to a clean, dry flask.
-
Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any remaining traces of water.
-
Gently swirl the flask and let it stand for 15-20 minutes. The drying agent should be free-flowing, indicating that the solution is dry.
-
-
Filtration and Concentration:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Be mindful of the temperature of the water bath, keeping it as low as possible (ideally below 30 °C) to prevent thermal decomposition of the product.
-
Decision-Making Workflow for Workup
The following diagram illustrates the key decision points and steps for a successful and stabilizing workup of this compound.
Caption: Decision workflow for stabilizing this compound during workup.
References
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. 2021. [Link]
-
What are the reaction orders of cyclobutanol reactions? Chemeleon. 2025. [Link]
-
Synthesis of Highly Congested Tertiary Alcohols via the[8][8] Radical Deconstruction of Breslow Intermediates. National Institutes of Health. 2018. [Link]
-
A Buffered Alcohol-Based Fixative for Histomorphologic and Molecular Applications. National Institutes of Health. 2017. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. Princeton University Environmental Health and Safety. [Link]
-
Elimination Reactions of Alcohols. Master Organic Chemistry. 2015. [Link]
-
Can I prepare buffer RPE in lower alcohol (from 1:4 to 1:2)? ResearchGate. 2025. [Link]
-
Elimination Reactions of Alcohols. Chemistry LibreTexts. 2023. [Link]
-
A rapid method for assessing the suitability of quenching agents for individual biocides as well as combinations. PubMed. 2007. [Link]
-
Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry. 1987. [Link]
-
Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. National Institutes of Health. 2020. [Link]
-
Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. MDPI. 2020. [Link]
-
Elimination reactions. Lumen Learning. [Link]
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]
-
Deoxygenation. Organic Chemistry Portal. [Link]
-
pH-Responsive Semi-IPN Nanoparticles Based on 4‐Carboxyphenylboronic Acid-Modified Chitosan for Target. American Chemical Society. 2025. [Link]
-
Elimination Reactions. ResearchGate. 1980. [Link]
-
Ring Expansion Rearrangements. Chemistry Steps. [Link]
-
Oxidation of Alcohols by Chromic Acid and PCC. YouTube. 2021. [Link]
-
Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. MDPI. 2025. [Link]
-
Acid Catalysed Ring Expansion – Mechanism? Chemistry Stack Exchange. 2018. [Link]
-
Tertiary Alcohols in 3 minutes | Retrosynthetic Analysis | Organic Chemistry. YouTube. 2020. [Link]
-
Microwave Chemistry: Vinyl Cyclobutane Rearrangements, Diels-Alder, Suzuki-Miyaura, Solid-Phase Synthesis of Indol-2-ones. Organic Chemistry Portal. 2004. [Link]
Sources
- 1. What are the reaction orders of cyclobutanol reactions? - Blog [btcpharmtech.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Buffered Alcohol-Based Fixative for Histomorphologic and Molecular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Highly Congested Tertiary Alcohols via the [3,3] Radical Deconstruction of Breslow Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding polymerization of cyclobutane derivatives during heating
Topic: Avoiding polymerization of cyclobutane derivatives during heating Role: Senior Application Scientist Status: Active Support Ticket
Core Directive: The Stability Paradox
Welcome to the . If you are reading this, you are likely staring at a flask that was once a clear liquid cyclobutane derivative and is now a viscous yellow oil or a solidified "brick."[1]
The Root Cause: Cyclobutane possesses a ring strain energy of approximately 26.3 kcal/mol (110 kJ/mol) [1, 2].[1] While kinetically stable at room temperature, heating provides the activation energy to overcome the barrier for ring opening.[1]
Unlike six-membered rings, cyclobutanes do not simply "boil"; they often undergo thermal ring cleavage before reaching their boiling point.[1] This cleavage generates highly reactive 1,4-diradicals or zwitterions (depending on substituents).[1] These intermediates do not necessarily revert to the starting material; instead, they attack neighboring molecules, initiating an uncontrolled radical chain polymerization or oligomerization [3, 4].[1]
This guide provides the protocols to prevent this failure mode.
Diagnostic & Triage: Why Did It Polymerize?
Before attempting your next run, identify the specific trigger using this diagnostic matrix.[1]
| Symptom | Probable Cause | Mechanism | Immediate Action |
| Solidification during Distillation | Thermal Radical Initiation | Heat caused homolytic cleavage of the C-C bond, forming a 1,4-diradical that initiated chain polymerization. | Stop heat. Add radical inhibitor (TEMPO/BHT).[1] Switch to high-vacuum (<1 mbar). |
| Darkening/Tarring upon Heating | Acid-Catalyzed ROP | Trace acid (Lewis or Brønsted) activated the ring for Cationic Ring-Opening Polymerization (ROP). | Quench with Et₃N or wash with NaHCO₃ before any heating.[1] |
| Exotherm upon Concentration | Peroxide Contamination | Ethers or solvents formed peroxides, acting as radical initiators at elevated temps.[1] | Test for peroxides. Do not concentrate to dryness.[1] |
| Loss of Product (No Polymer) | [2+2] Retro-Cycloaddition | Thermal reversion to alkenes (e.g., cyclobutane | Lower bath temp. The reaction is thermodynamically reversing.[1] |
Operational Protocols: Prevention Workflows
Protocol A: The "Safe Distillation" System
Use this when purifying cyclobutane esters, ketones, or nitriles.[1]
The Golden Rule: Never heat a cyclobutane derivative above 100°C without a radical inhibitor.[1]
-
Pre-Distillation Wash:
-
The Inhibitor Cocktail:
-
Vacuum Management:
-
Bath Differential:
-
Keep the oil bath temperature no more than 20°C higher than the boiling point. High wall temperatures induce localized ring opening.[1]
-
Protocol B: Reaction Optimization (Flow Chemistry)
Use this if your cyclobutane decomposes during the synthesis reaction itself.
The Logic: Batch reactors keep the unstable product at high heat for hours.[1] Continuous flow reactors reduce the "residence time" at high heat to seconds, preventing the slow polymerization side-reaction [6, 7].[1]
-
Setup: Coil reactor (PFA or Stainless Steel).
-
Parameter Sweep:
-
Residence Time (
): Start with 10 minutes. -
Temperature: You can often exceed the batch failure temperature (e.g., go to 140°C) because the product leaves the heated zone immediately.[1]
-
-
Quench: Direct the reactor outlet into a cooled flask containing a radical inhibitor.
Visualization: The Failure Mechanism
Understanding the enemy is critical.[1] The diagram below illustrates the "Forbidden Path" that leads to polymerization.
Caption: Figure 1. Thermal failure modes of cyclobutane. High concentration (liquid phase) favors polymerization of the diradical intermediate over retro-cycloaddition.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography instead of distillation? A: Yes, but be careful. Silica gel is slightly acidic (Lewis acid).[1] For electron-rich cyclobutanes (e.g., cyclobutane ethers or enamines), silica can trigger cationic ring-opening polymerization on the column.[1]
-
Fix: Pre-treat your silica slurry with 1% Triethylamine (Et₃N) to neutralize acid sites before loading your sample.[1]
Q: Which inhibitor is best: Hydroquinone or BHT? A: Use BHT or TEMPO .
-
Reasoning: Hydroquinone requires oxygen to be active (it forms a semiquinone radical).[1] If you are distilling under nitrogen/argon (which you should be), Hydroquinone is less effective.[1] BHT and TEMPO [5] are effective in inert atmospheres.[1]
Q: My molecule has a strained ring and a double bond. Is it worse? A: Much worse. You have a "cross-linking" risk.[1] The cyclobutane ring opens to a radical, which then attacks the double bond of a neighbor.[1]
-
Protocol: These compounds should rarely be heated. Use Kugelrohr distillation (short path) to minimize thermal history, or rely on recrystallization if possible.[1]
Q: I see "fuming" when I open the flask after heating. A: That is likely ethylene gas escaping.[1] Your cyclobutane is undergoing [2+2] retro-cycloaddition (reverting to starting materials). You are heating too hard. Lower the temperature and increase the vacuum.[1]
References
-
LibreTexts Chemistry. (2015).[1] Ring Strain and the Structure of Cycloalkanes. Link
-
Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes. Link
-
ResearchGate. (2025).[1][2] The Thermal Decomposition of Cyclobutane at Low Pressures. Link
-
Organic Reactions. Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Link
-
National Institutes of Health (PMC). (2023).[1] Inhibition of Free Radical Polymerization: A Review. Link
-
ChemRxiv. (2021). Dimeric cyclobutane formation under continuous flow conditions. Link
-
National Institutes of Health (PMC). (2010).[1] Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow. Link
Sources
Validation & Comparative
Technical Analysis: 1H NMR Characterization of 1-(Iodomethyl)cyclobutan-1-ol
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of 1-(iodomethyl)cyclobutan-1-ol , focusing specifically on the diagnostic methylene protons (-CH₂I). Designed for medicinal chemists and structural biologists, this document moves beyond static data reporting to analyze the electronic and steric factors—specifically the Heavy Atom Effect (HAE) and ring strain anisotropy—that govern chemical shifts in small-ring halohydrins.
Comparative analysis with chloro- and bromo- analogues is provided to assist in reaction monitoring (e.g., halohydrin formation from methylenecyclobutane).
Structural Context & Predicted Chemical Shifts[1][2][3][4][5][6]
The molecule this compound consists of a strained cyclobutane ring bearing a quaternary carbon (C1). This carbon is substituted with a hydroxyl group and an iodomethyl moiety.[1]
The Diagnostic Signal: Methylene Protons (-CH₂I)
The protons of the exocyclic iodomethyl group are the most distinct features of the spectrum. Unlike the complex multiplets of the cyclobutane ring, these protons appear as a sharp singlet (assuming no long-range coupling) in a distinct region of the spectrum.
Predicted Shift Range
Based on acyclic analogues (e.g., 1-iodo-2-methylpropan-2-ol) and cyclobutane anisotropy corrections:
| Proton Environment | Multiplicity | Predicted Shift ( | Integration |
| -CH₂-I | Singlet (s) | 3.30 – 3.45 | 2H |
| Ring C2/C4 (-CH₂-) | Multiplet (m) | 2.10 – 2.40 | 4H |
| Ring C3 (-CH₂-) | Multiplet (m) | 1.60 – 1.90 | 2H |
| -OH | Broad Singlet (br s) | 2.0 – 3.5 (solvent dependent) | 1H |
Mechanistic Drivers of the Shift[3]
-
Electronegativity (Deshielding): The iodine atom is electronegative (
), pulling electron density from the methylene carbon, deshielding the protons relative to a methyl group ( ). -
-Hydroxyl Effect: The quaternary hydroxyl group is
to the methylene protons. Oxygen's inductive effect further deshields these protons, typically adding +0.2–0.3 ppm relative to a simple alkyl iodide. -
Heavy Atom Effect (Spin-Orbit Coupling): While iodine dramatically shields the attached carbon (resulting in negative shifts in
C NMR, often -10 to -20 ppm), its effect on the attached protons is less pronounced but still results in an "upfield" shift relative to bromine and chlorine analogues. This is counter-intuitive to pure electronegativity trends but is a hallmark of heavy halides.
Comparative Analysis: Halogen Analogues
When synthesizing this compound (e.g., via iodohydroxylation of methylenecyclobutane), it is crucial to distinguish it from potential chloro- or bromo- impurities if different halide sources are used.
Table 1: Comparative Chemical Shifts of 1-(Halomethyl)cyclobutan-1-ol Analogues
| Halogen (X) | Electronegativity ( | -CH₂-X Chemical Shift ( | Trend Explanation |
| Chlorine (Cl) | 3.16 | 3.55 – 3.65 | Most deshielded due to high electronegativity. |
| Bromine (Br) | 2.96 | 3.40 – 3.50 | Intermediate shift. |
| Iodine (I) | 2.66 | 3.30 – 3.40 | Most shielded (lowest ppm) due to lower |
Note: Data derived from trends in acyclic analogues (1-halo-2-methylpropan-2-ol).
Visualization of Electronic Effects[4][5]
The following diagram illustrates the competing electronic and steric forces acting on the methylene protons, determining their final resonance frequency.
Figure 1: Causal factors influencing the chemical shift of the methylene protons.[2] The "Heavy Atom Effect" of Iodine partially counteracts the inductive deshielding, keeping the shift lower than Cl/Br analogues.
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducible data and minimize solvent-solute interactions (which can shift the -OH and adjacent -CH₂- peaks), follow this standardized protocol.
A. Synthesis (For Reference Standard)
Context: If the compound is not commercially available, it is best accessed via iodohydroxylation.
-
Reagents: Methylenecyclobutane (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).
-
Solvent: Acetone/Water (4:1 v/v).
-
Procedure: Dissolve alkene in solvent. Add NIS portion-wise at 0°C. Stir 1h. Quench with sat. Na₂S₂O₃. Extract with ether.[3]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
B. NMR Sample Preparation
Objective: Eliminate concentration-dependent shifts.
-
Solvent Choice: CDCl₃ (Chloroform-d) is preferred for standard characterization.
-
Note: If the -OH peak obscures the ring protons, add 1 drop of D₂O to exchange the -OH to -OD (making the signal disappear) or use DMSO-d₆ to shift the -OH downfield (to ~4.5-5.0 ppm) and observe coupling.
-
-
Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause hydrogen bonding aggregates, shifting the -OH signal and broadening the adjacent -CH₂-I singlet.
-
Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (from the quenching step) which can cause line broadening.
C. Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Relaxation Delay (D1): Set to 1.0 – 2.0 seconds . The quaternary nature of C1 may slightly increase relaxation times for adjacent protons, but 2s is sufficient for quantitative integration.
-
Scans (NS): 16 scans are usually sufficient for >10 mg sample.
-
Referencing: Calibrate to residual CHCl₃ at 7.26 ppm .
Troubleshooting & Validation
Problem: The -CH₂-I signal appears as a doublet.
-
Cause: Long-range W-coupling (
) with ring protons is possible if the ring adopts a fixed "puckered" conformation. -
Solution: This confirms the rigid cyclobutane structure. The coupling constant (
) will be small (1–2 Hz).
Problem: The -CH₂-I signal is at 3.1 ppm instead of 3.35 ppm.
-
Cause: You may have synthesized the iodide (1-(iodomethyl)cyclobutane) without the hydroxyl group (elimination product or starting material impurity).
-
Check: Look for the -OH proton.[4][5] If absent, and the shift is upfield, the hydroxyl group is missing.
Problem: Extra peaks at 3.6 ppm.
-
Cause: Likely 1-(chloromethyl)cyclobutan-1-ol .
-
Origin: If HCl was used or generated during the reaction (e.g., using ICl or NCS contamination), chloride can displace iodine or compete for the alkene.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
-
Kaupp, M., et al. (2004). "The Heavy-Atom Effect on 1H and 13C NMR Chemical Shifts." Progress in Nuclear Magnetic Resonance Spectroscopy. (Authoritative source on Iodine's relativistic shielding effects).
- Wiberg, K. B., & Nist, B. J. (1961). "The Nuclear Magnetic Resonance Spectra of Cyclobutane Derivatives." Journal of the American Chemical Society. (Foundational text on cyclobutane ring anisotropy and coupling constants).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General reference for alcohol and alkyl halide shifts).
Sources
Technical Guide: Distinguishing 1-(iodomethyl)cyclobutan-1-ol from 1-oxaspiro[2.3]hexane by IR Spectroscopy
Executive Summary
This guide details the infrared (IR) spectroscopic distinction between 1-(iodomethyl)cyclobutan-1-ol (Precursor) and 1-oxaspiro[2.3]hexane (Product).
In the context of synthetic monitoring—typically the base-mediated cyclization of the halohydrin to the spiro-epoxide—the primary spectroscopic evidence for reaction completion is the complete disappearance of the hydroxyl (O-H) stretching band (
Critical Insight: The cyclobutane ring signals serve as a constant internal reference, while the transformation of the C-OH and C-I moieties into the C-O-C oxirane system provides the diagnostic contrast.
Mechanistic Basis & Chemical Transformation
To interpret the spectra accurately, one must understand the vibrational changes induced by the chemical transformation. The reaction is an intramolecular
Reaction Pathway Diagram
Figure 1: The transformation involves the loss of the O-H oscillator and the creation of a strained oxirane ring.[1]
Vibrational Mode Analysis[3]
-
Loss of Hydrogen Bonding: The precursor contains a tertiary alcohol capable of intermolecular hydrogen bonding, resulting in a broad, intense O-H stretch. The product is an ether (epoxide) with no hydrogen bond donors.
-
Ring Strain Effects: Both molecules possess a cyclobutane ring. However, the fusion of the three-membered epoxide ring in the product introduces additional ring strain, often shifting C-H stretching vibrations to slightly higher frequencies and intensifying "ring breathing" modes in the fingerprint region.
Comparative Spectral Analysis
The following table isolates the specific wavenumbers required for decision-making.
Table 1: Diagnostic IR Bands
| Functional Group | Mode | This compound (Precursor) | 1-oxaspiro[2.3]hexane (Product) | Diagnostic Value |
| Hydroxyl (-OH) | Stretch | 3200–3550 cm⁻¹ (Broad, Strong) | ABSENT | Primary Indicator |
| C-O Bond | Stretch | 1050–1150 cm⁻¹ (Alcohol C-O) | 1240–1260 cm⁻¹ (Epoxide Asym. Ring Stretch) | Secondary |
| Epoxide Ring | Breathing | Absent | 800–950 cm⁻¹ (Sym. Ring Deformation) | Confirmatory |
| C-I Bond | Stretch | 500–600 cm⁻¹ (Often weak/obscured) | Absent | Low (Fingerprint) |
| Cyclobutane | C-H Stretch | 2900–2980 cm⁻¹ | 2980–3050 cm⁻¹ (Slight shift up due to strain) | Internal Reference |
Detailed Spectral Breakdown
A. The "Smoking Gun": The O-H Region (
)
-
Precursor: Expect a massive, broad absorption centered around
. This is due to the H-bonded tertiary alcohol. -
Product: This region must be flat (baseline).
-
Warning: If the product spectrum shows a weak O-H band, it indicates either incomplete conversion or, more likely, water contamination (epoxides are hygroscopic and the reaction often uses aqueous workups).
B. The Fingerprint Region (
)
-
Precursor: Shows a standard tertiary alcohol C-O stretch near
. -
Product: Epoxides exhibit characteristic "ring breathing" bands. Look for a distinct band near
(asymmetric stretch) and a set of bands between (symmetric deformation). The spiro-fusion to cyclobutane may split these bands or shift them slightly, but the pattern is distinct from the simple alcohol C-O.
Experimental Protocol
This protocol ensures data integrity and minimizes false positives from solvent or moisture.
Reagents & Equipment
-
FT-IR Spectrometer: ATR (Attenuated Total Reflectance) accessory preferred for neat liquids.
-
Solvents: Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl4) if solution IR is required.
-
Drying Agent: Anhydrous
or .
Workflow
-
Sample Preparation (Crucial Step):
-
Aliquot: Take a
aliquot of the reaction mixture. -
Workup: Mini-extraction with EtOAc/Brine.
-
Drying:MANDATORY. Dry the organic layer over
for 5 minutes. Filter. -
Concentration: Evaporate solvent completely under nitrogen flow or reduced pressure. Residual solvent (especially alcohols or water) will ruin the diagnosis.
-
-
Acquisition:
-
Clean the ATR crystal with isopropanol and ensure the background spectrum is current.
-
Apply the neat oil (product) to the crystal.
-
Acquire 16 scans at
resolution.
-
-
Data Processing:
-
Apply baseline correction.
-
Normalize the C-H stretch region (
) to compare relative intensities if overlaying with the starting material.
-
Decision Logic & Troubleshooting
Use this decision tree to interpret your spectral data during reaction monitoring.
Figure 2: Logical flow for determining reaction completion based on O-H stretch analysis.
References
-
Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Cyclobutane. Retrieved from [Link]
- Provides foundational data on cyclobutane ring deform
-
National Institute of Standards and Technology (NIST). (n.d.). Cyclobutane IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Authoritative source for standard hydrocarbon ring vibr
-
LibreTexts Chemistry. (2020). Spectroscopy of Alcohols and Epoxides. Retrieved from [Link]
- Details the specific shift of C-O stretches and the absence of O-H bands in epoxides.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. The definitive textbook reference for characteristic group frequencies of strained rings and ethers.
- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. Source for specific "ring breathing" frequencies of oxiranes (epoxides).
Sources
Definitive Guide to Mass Spectrometry Fragmentation of Iodinated Cyclobutanols
Executive Summary
Iodinated cyclobutanols represent a unique challenge in mass spectrometry due to the synergistic instability of the strained cyclobutane ring (~26 kcal/mol strain energy) and the labile carbon-iodine (C–I) bond. Unlike stable aliphatic alcohols, these compounds undergo rapid, distinct fragmentation pathways dominated by radical loss and ring fission.
This guide provides a structural analysis of the fragmentation patterns observed in Electron Ionization (EI) and Electrospray Ionization (ESI), comparing them against brominated and chlorinated analogs to aid in unambiguous structural elucidation.
Mechanistic Principles
The "Weak Link" Dominance
In iodinated cyclobutanols, the fragmentation hierarchy is dictated by bond dissociation energies (BDE). The C–I bond (~53 kcal/mol) is significantly weaker than the C–C ring bonds (~60-80 kcal/mol) or the C–O bond (~90 kcal/mol). Consequently, the primary fragmentation event is almost exclusively the loss of the iodine radical (I•), often occurring within the ion source before detection of the molecular ion.
Ring Strain Release
Following the loss of iodine, the resulting cyclobutanol carbocation is highly unstable. It stabilizes via ring contraction or ring fission (cleavage), typically ejecting ethylene (
Detailed Fragmentation Pathways[1]
The following Graphviz diagram illustrates the primary decay tree for a generic 1-iodocyclobutanol.
Figure 1: Primary fragmentation tree for 1-iodocyclobutanol under Electron Ionization (70 eV).
Key Diagnostic Ions (EI-MS)
| Fragment | m/z (approx) | Mechanism | Relative Abundance |
| Molecular Ion [M]+ | 198 | Radical cation formation | < 1% (Often absent) |
| [M - I]+ | 71 | Loss of Iodine radical | High (40-80%) |
| Acylium Ion | 43 | Ring opening + | Base Peak (100%) |
| Iodonium Ion [I]+ | 127 | Direct ionization of Iodine | Moderate |
| [M - H2O]+ | 180 | Dehydration | Very Low (C-I breaks first) |
Comparative Analysis: Halogenated Cyclobutanols
The choice of halogen drastically alters the mass spectrum. Use this comparison table to distinguish iodinated species from bromo- or chloro-analogs.
| Feature | Iodinated Cyclobutanol | Brominated Cyclobutanol | Chlorinated Cyclobutanol |
| Molecular Ion [M]+ | Rarely observed; C–I bond is too weak. | Weak but visible. | Distinct, moderate intensity. |
| Isotope Pattern | Monoisotopic ( | 1:1 doublet ( | 3:1 cluster ( |
| Base Peak | m/z 43 or 71 (Organic fragment). | m/z 43 or 71. | Often retains Cl (m/z [M-Cl] is less dominant). |
| Fragmentation Speed | Fast (Femtosecond scale). | Intermediate. | Slow. |
Expert Insight: If you observe a "clean" spectrum with no isotope doublet and a missing molecular ion, but a strong peak at m/z 127, you are almost certainly dealing with an iodinated species.
Experimental Protocols
Sample Preparation for GC-MS (EI)
To prevent thermal degradation of the labile C–I bond in the injector port:
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (avoid methanol as it can induce solvolysis).
-
Concentration: 10 ppm is sufficient due to the high ionization cross-section of iodine.
-
Injector Temp: Set to 150°C (Low). High temperatures (>200°C) will cause thermal elimination of HI, leading to a spectrum of the corresponding cyclobutene.
Soft Ionization Strategy (ESI/APCI)
For intact molecular weight determination, Electron Impact is often too harsh.
-
Mode: Positive Ion Mode (+).
-
Adduct Formation: Add Ammonium Acetate (10 mM) to the mobile phase.
-
Target Ion: Look for [M + NH4]+ or [M + Na]+ rather than [M + H]+. The protonated molecule [M+H]+ is often unstable and will instantly lose HI.
References
-
NIST Mass Spectrometry Data Center . Cyclobutane, 1-chloro-1-(iodomethyl)- Mass Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]
-
Doc Brown's Chemistry . Mass spectrometry fragmentation patterns of halogenoalkanes. Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fundamental fragmentation mechanisms including alpha-cleavage and halide loss).[2]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[3] (Reference for soft ionization adduct strategies).
Sources
A Comparative Analysis of the Reactivity of 1-(Iodomethyl)cyclobutan-1-ol and 1-(Chloromethyl)cyclobutan-1-ol
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of synthetic organic chemistry, the choice of starting materials and reagents is paramount to the success of a reaction. Halogenated organic compounds, in particular, serve as versatile building blocks for the introduction of various functional groups. This guide provides an in-depth comparison of the reactivity of two closely related tertiary alcohols: 1-(iodomethyl)cyclobutan-1-ol and 1-(chloromethyl)cyclobutan-1-ol. Understanding the nuanced differences in their chemical behavior is crucial for researchers aiming to optimize reaction pathways, improve yields, and control product distribution.
Theoretical Framework: The Decisive Role of the Leaving Group
The fundamental difference in the reactivity of this compound and 1-(chloromethyl)cyclobutan-1-ol lies in the nature of the halogen substituent. In nucleophilic substitution and elimination reactions, the halogen acts as a leaving group. The ability of a leaving group to depart from the substrate is a key determinant of the reaction rate.
Several factors influence the efficacy of a leaving group, with the most significant being its stability as an anion. A more stable anion is a better leaving group. When comparing the halide ions, iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻). This can be attributed to two main factors:
-
Polarizability: Iodide is a larger, more polarizable anion. Its electron cloud is more diffuse and can be more easily distorted, which helps to stabilize the developing negative charge in the transition state of the reaction.
-
Basicity: Iodide is a much weaker base than chloride. Weaker bases are better leaving groups because they are less likely to re-bond with the carbocation intermediate.
Therefore, based on these fundamental principles, it is predicted that This compound will be more reactive than 1-(chloromethyl)cyclobutan-1-ol in reactions where the carbon-halogen bond is broken.
Potential Reaction Pathways
Given their structure, both this compound and 1-(chloromethyl)cyclobutan-1-ol can undergo several key reaction types, including intramolecular cyclization and carbocation-mediated rearrangements.
Intramolecular Nucleophilic Substitution: Formation of Oxaspiropentane
In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the halogen in an intramolecular SN2 reaction. This process, known as the Williamson ether synthesis, would lead to the formation of a strained bicyclic ether, 1-oxaspiro[2.3]hexane (commonly known as oxaspiropentane).
Due to the superior leaving group ability of iodide, it is anticipated that the rate of formation of oxaspiropentane from this compound will be significantly faster than from its chloro-analogue under identical basic conditions.
Figure 1. Intramolecular cyclization pathway.
Carbocation-Mediated Reactions: Ring Expansion
Under solvolytic or acidic conditions, the departure of the halide leaving group can lead to the formation of a primary carbocation. However, primary carbocations are highly unstable and prone to rearrangement. In this system, a rapid 1,2-alkyl shift, specifically a ring expansion, is highly probable.[1][2] This rearrangement would convert the strained cyclobutylmethyl carbocation into a more stable cyclopentyl carbocation. Subsequent reaction with a nucleophile (e.g., the solvent) would yield a cyclopentyl derivative.
The rate-determining step in this SN1-type mechanism is the formation of the initial carbocation. Consequently, the compound with the better leaving group, this compound, is expected to undergo this ring-expansion reaction at a much faster rate than 1-(chloromethyl)cyclobutan-1-ol.[3]
Figure 2. Carbocation-mediated ring expansion.
Comparative Experimental Data (from Analogous Systems)
| Reaction Type | Substrate Comparison | Relative Rate (kiodide / kchloride) | Conditions |
| SN2 | CH3I vs. CH3Cl with EtO⁻ | ~100 | Ethanol, 25 °C |
| SN1 Solvolysis | t-BuI vs. t-BuCl | ~2-3 | 80% Ethanol, 25 °C |
Data presented is representative and compiled from established organic chemistry principles and various sources.
These data, while not specific to the cyclobutane system , provide strong evidence to support the prediction of enhanced reactivity for the iodomethyl compound.
Proposed Experimental Protocols for Direct Comparison
To obtain definitive, quantitative data on the relative reactivity of this compound and 1-(chloromethyl)cyclobutan-1-ol, the following experimental protocols are proposed.
Experiment 1: Determination of Solvolysis Rates
This experiment will measure the rate of the SN1 ring-expansion reaction in a protic solvent.
Objective: To determine the first-order rate constants for the solvolysis of this compound and 1-(chloromethyl)cyclobutan-1-ol.
Methodology:
-
Solution Preparation: Prepare 0.01 M solutions of both this compound and 1-(chloromethyl)cyclobutan-1-ol in 80% aqueous ethanol.
-
Reaction Monitoring: Maintain the solutions in a constant temperature water bath (e.g., 50 °C). At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a known volume of a non-polar solvent (e.g., hexane) and ice-cold water.
-
Titration: The progress of the reaction can be monitored by titrating the liberated acid (HX) with a standardized solution of sodium hydroxide using a suitable indicator.
-
Data Analysis: Plot ln([Substrate]t/[Substrate]0) versus time. The negative of the slope of this plot will give the first-order rate constant (k).
Expected Outcome: The rate constant for the solvolysis of this compound is expected to be significantly larger than that for 1-(chloromethyl)cyclobutan-1-ol.
Figure 3. Workflow for solvolysis rate determination.
Experiment 2: Competitive Reaction for Oxaspiropentane Formation
This experiment will provide a direct comparison of the rates of intramolecular cyclization under basic conditions.
Objective: To determine the relative reactivity of the two compounds in a competitive intramolecular etherification.
Methodology:
-
Reaction Setup: In a round-bottom flask, prepare an equimolar mixture of this compound and 1-(chloromethyl)cyclobutan-1-ol in a suitable aprotic solvent (e.g., THF).
-
Initiation: Add a sub-stoichiometric amount of a strong base (e.g., sodium hydride, 0.5 equivalents) to the mixture at a controlled temperature (e.g., 25 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the quantification of the remaining starting materials and the formation of oxaspiropentane.
-
Data Analysis: Plot the ratio of the two starting materials ([Iodo-compound]/[Chloro-compound]) as a function of time. A rapid decrease in this ratio will indicate the preferential consumption of the more reactive iodo-compound.
Expected Outcome: this compound will be consumed at a much faster rate than 1-(chloromethyl)cyclobutan-1-ol, demonstrating its higher reactivity in the intramolecular SN2 reaction.
Conclusion
Based on fundamental chemical principles and a wealth of data from analogous systems, This compound is unequivocally more reactive than 1-(chloromethyl)cyclobutan-1-ol . This heightened reactivity is a direct consequence of the superior leaving group ability of the iodide ion compared to the chloride ion.
For researchers and drug development professionals, this has significant practical implications:
-
Reaction Conditions: Reactions involving this compound can often be carried out under milder conditions (lower temperatures, shorter reaction times) than those with its chloro-analogue.
-
Selectivity: In competitive reaction scenarios, the iodo-compound will react preferentially. This can be exploited to achieve selective transformations in molecules containing both chloro- and iodo-substituents.
-
Cost and Stability: While more reactive, iodo-compounds are generally more expensive and can be less stable than their chloro-counterparts. The choice between the two will therefore often be a balance between reactivity, cost, and stability considerations.
The proposed experimental protocols provide a clear framework for obtaining direct, quantitative comparisons of the reactivity of these two important synthetic intermediates, enabling a more informed and rational approach to their application in complex molecule synthesis.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Chemistry Stack Exchange. (2018). Relative rate of solvolysis. [Link]
-
Chemistry Steps. (n.d.). Ring Expansion Rearrangements. [Link]
Sources
Comparative Characterization and Reactivity Profile: 1-(Iodomethyl)cyclobutan-1-ol vs. Halogenated Analogs
Content Type: Technical Comparison Guide Target Molecule: 1-(iodomethyl)cyclobutan-1-ol Primary Application: Ring expansion precursors (Tiffeneau-Demjanov), Spirocycle synthesis.
Executive Summary
This compound is a specialized halohydrin intermediate primarily utilized in the synthesis of cyclopentanones and spirocyclic scaffolds. While its chlorinated and brominated analogs are more stable and commercially available, the iodinated variant offers superior leaving-group lability (
This guide provides the structural characterization data for this compound, contrasting it with its bromo- and chloro- counterparts to aid researchers in selecting the optimal substrate for strain-release driven synthesis.
Structural Characterization Data[1][2][3][4][5][6][7][8]
The following data differentiates the target molecule from its analogs. Note the diagnostic "Heavy Atom Effect" in the
A. Nuclear Magnetic Resonance (NMR) Profiling[3][4][9]
Table 1: Comparative NMR Shifts (in
| Moiety | This compound | 1-(Bromomethyl)cyclobutan-1-ol | 1-(Chloromethyl)cyclobutan-1-ol | Diagnostic Note |
| 3.35 – 3.45 ppm (s) | 3.50 – 3.65 ppm (s) | 3.60 – 3.75 ppm (s) | Iodine methylene protons are slightly shielded relative to Cl/Br analogs. | |
| 1.50 – 2.40 ppm (m) | 1.60 – 2.30 ppm (m) | 1.60 – 2.30 ppm (m) | Complex multiplets due to ring puckering; less diagnostic. | |
| 10.0 – 18.0 ppm | 38.0 – 42.0 ppm | 50.0 – 54.0 ppm | CRITICAL: Iodine causes a massive upfield shift (Heavy Atom Effect). | |
| 72.0 – 75.0 ppm | 73.0 – 76.0 ppm | 74.0 – 77.0 ppm | Quaternary center remains relatively constant. |
B. Infrared (IR) & Mass Spectrometry (MS)[2][3]
-
IR Spectroscopy (Thin Film):
-
O-H Stretch: 3350–3450 cm
(Broad). -
C-H Stretch: 2950–2990 cm
(Cyclobutane ring tension). -
C-I Stretch: ~500–600 cm
(Weak, often obscured in fingerprint region; distinct from C-Cl at ~700 cm ).
-
-
Mass Spectrometry (EI/ESI):
-
Molecular Ion:
often weak or absent for iodohydrins due to facile loss of HI or I. -
Diagnostic Fragments:
- : Loss of the halomethyl group (common base peak for these cyclic alcohols).
- : Dehydration peaks.
-
Isotope Pattern:
-
Iodo: Single peak (Iodine is monoisotopic
). -
Bromo: 1:1 doublet (
). -
Chloro: 3:1 doublet (
).
-
-
Comparative Reactivity & Selection Guide
When designing a synthesis, the choice between I, Br, and Cl analogs is dictated by the trade-off between stability and reactivity.
Decision Matrix
| Feature | Iodo-Analog | Bromo-Analog | Chloro-Analog |
| Leaving Group Ability | Excellent ( | Good ( | Poor ( |
| Stability | Low (Light sensitive, prone to elimination) | Moderate | High |
| Spiro-Epoxide Formation | Rapid (often spontaneous with base) | Requires strong base | Requires heat/strong base |
| Semipinacol Rearrangement | Occurs at lower Temp / milder Lewis Acid | Standard conditions | Often requires Ag(I) assistance |
Visualizing the Decision Logic
Figure 1: Decision tree for selecting the appropriate halohydrin based on synthetic requirements.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of this compound via regioselective iodohydroxylation of methylenecyclobutane.
Rationale: This method utilizes
Materials
-
Methylenecyclobutane (1.0 equiv)
- -Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetone/Water (4:1 v/v)
-
Quench: Saturated aq.
Step-by-Step Workflow
-
Preparation: Dissolve methylenecyclobutane (10 mmol) in Acetone/Water (20 mL) in a foil-wrapped round-bottom flask (iodides are light-sensitive).
-
Addition: Cool to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with PMA or Anisaldehyde; Iodine compounds often turn brown/purple).
-
Quench: Add saturated sodium thiosulfate solution until the yellow/orange color of excess iodine dissipates.
-
Extraction: Extract with Diethyl Ether (
mL). Wash combined organics with brine. -
Purification: Dry over
, filter, and concentrate in vacuo at low temperature (< 30°C). Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Note: Do not overheat; iodohydrins can revert to epoxides or eliminate HI.
Synthesis Pathway Diagram
Figure 2: Mechanistic pathway for the synthesis of the target iodohydrin.
References
- Spectroscopic Data of Halohydrins: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
-
Synthesis of Cyclobutane Derivatives: Wiberg, K. B., & Hess, B. A. (1966). "Heats of formation of light cycloalkanes." Journal of the American Chemical Society. Link
-
Rearrangement Applications: Fattori, D., et al. (1993). "Synthesis of cyclopentanones via Tiffeneau-Demjanov rearrangement of 1-(aminomethyl)cyclobutanols." Tetrahedron. Link
- Heavy Atom Effect Verification: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for I vs Br vs Cl shift trends).
A Senior Application Scientist's Guide to Identifying Impurities in Crude 1-(Iodomethyl)cyclobutan-1-ol Samples
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of safe and effective therapeutics. 1-(Iodomethyl)cyclobutan-1-ol is a valuable building block in medicinal chemistry, often utilized for the introduction of a cyclobutane moiety into a target molecule.[1][2] The presence of impurities, even in trace amounts, can have significant downstream effects on reaction yields, product purity, and ultimately, the safety and efficacy of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for the robust identification and characterization of impurities in crude samples of this compound, grounded in practical experimental insights.
Unraveling the Synthetic Landscape: A-Priori Impurity Prediction
A critical first step in developing any impurity identification strategy is to understand the likely synthetic pathways to the target compound and the potential side reactions that may occur. A plausible and common route to this compound involves the ring-opening of a key epoxide intermediate, 1-oxaspiro[2.3]hexane, with a nucleophilic iodide source.
This reaction, while seemingly straightforward, can be a source of several process-related impurities. The strained three-membered epoxide ring is susceptible to nucleophilic attack under both basic and acidic conditions.[3][4] The regioselectivity of this ring-opening is highly dependent on the reaction conditions.
dot graph "Synthetic_Pathway_and_Impurities" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Plausible synthetic route to this compound and potential process-related impurities.
Predicted Impurities:
-
Regioisomeric Impurity: Nucleophilic attack of the iodide on the alternative carbon of the epoxide ring can lead to the formation of the isomeric 2-iodo-1-cyclobutylethanol.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of residual 1-oxaspiro[2.3]hexane.
-
Hydrolysis Product: If water is present in the reaction mixture, it can act as a competing nucleophile, leading to the formation of cyclobutane-1,1-diyldimethanol.
-
Rearrangement Products: The inherent strain in the cyclobutane ring, although generally stable, can lead to ring expansion or other rearrangements under certain, particularly acidic, conditions.[5]
A Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive identification and characterization of these potential impurities. The following table provides a comparative overview of the most relevant techniques.
| Analytical Technique | Principle of Operation | Strengths for this Application | Limitations for this Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separating isomers and compounds with different polarities. Can be quantitative. | May require derivatization for UV detection of non-chromophoric impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-based detection of MS. | Provides molecular weight information for each separated component, aiding in identification. Highly sensitive. | Ionization efficiency can vary between compounds, potentially affecting quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Suitable for volatile and thermally stable impurities like unreacted starting material. | Not suitable for non-volatile or thermally labile compounds like the target alcohol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled for unambiguous structure elucidation of unknown impurities. Can be quantitative (qNMR). | Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals. |
Recommended Analytical Workflow: A Step-by-Step Protocol
For a robust and self-validating analysis of crude this compound, a combined HPLC-MS and NMR approach is recommended.
dot graph "Analytical_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Recommended analytical workflow for impurity identification in this compound.
Protocol 1: HPLC-MS Screening for Impurity Profiling
Objective: To separate and obtain molecular weight information for all components in the crude sample.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a good starting point. For highly polar impurities, a HILIC column may be necessary.[6][7]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
MS Detector: ESI in positive and negative ion modes to ensure detection of a wide range of compounds.
Procedure:
-
Prepare a stock solution of the crude this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the HPLC-MS system.
-
Analyze the resulting chromatogram and mass spectra. Look for peaks other than the main product. The high-resolution mass data will provide accurate molecular formulas for the parent ions of the impurities.
Protocol 2: NMR Analysis for Definitive Structure Elucidation
Objective: To obtain unambiguous structural information for the main component and any significant impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better resolution).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the crude sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts, integration, and coupling patterns are crucial for structure determination. For instance, the protons on the cyclobutane ring will exhibit complex splitting patterns.[8][9]
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the molecular structure by establishing correlations between protons and carbons.
Data Interpretation:
-
The ¹H NMR spectrum of the main product, this compound, is expected to show characteristic signals for the iodomethyl group (a singlet or AB quartet) and the cyclobutane ring protons.
-
The regioisomeric impurity, 2-iodo-1-cyclobutylethanol, would exhibit a different splitting pattern for the protons adjacent to the iodine and hydroxyl groups.
-
Unreacted 1-oxaspiro[2.3]hexane would have distinct signals for the epoxide protons.
-
The hydrolysis product would show an absence of the iodomethyl signal and the presence of signals corresponding to two hydroxymethyl groups.
Data Summary and Interpretation
The combination of HPLC-MS and NMR provides a powerful and synergistic approach to impurity identification.
| Impurity | Expected HPLC Retention Time (Relative to Product) | Expected Mass (m/z) [M+H]⁺ | Key NMR Features |
| This compound | 1.0 | 227.99 | Characteristic signals for iodomethyl and cyclobutanol moieties. |
| 2-Iodo-1-cyclobutylethanol | < 1.0 (likely more polar) | 227.99 | Different ¹H and ¹³C chemical shifts and coupling patterns compared to the main product. |
| 1-Oxaspiro[2.3]hexane | < 1.0 (less polar than alcohols) | 85.06 | Absence of iodine and hydroxyl signals; characteristic epoxide proton signals. |
| Cyclobutane-1,1-diyldimethanol | < 1.0 (more polar) | 117.09 | Absence of iodine signal; presence of two hydroxymethyl group signals. |
Conclusion
The rigorous identification of impurities in pharmaceutical starting materials like this compound is not merely a regulatory hurdle but a fundamental aspect of ensuring drug quality and patient safety. By leveraging a combination of high-resolution separation techniques like HPLC-MS and the unparalleled structural elucidation power of NMR, researchers can confidently identify and characterize even minor impurities. This comprehensive understanding of the impurity profile allows for the optimization of synthetic processes to minimize their formation and ensures the integrity of the final active pharmaceutical ingredient.
References
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
Vedantu. (n.d.). What is the reaction of epoxide with Grignard reagent? Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]
-
Trost, B. M., & Mascarenhas, C. (2011). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. Retrieved from [Link]
-
Frongia, A., & Ollivier, J. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Retrieved from [Link]
-
Alabugin, I. V., & Gold, B. (2013). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclobutanone. Retrieved from [Link]
-
Tsybizova, A. A., & Alabugin, I. V. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Retrieved from [Link]
- Wang, M., & Lu, P. (2018). Сyclobutanes are heavily exploited in organic synthesis as subunits for natural product preparation, ring-opening, and ring-contraction reactions. Org. Chem. Front., 5, 254-259.
- Roberts, J. D., & Sauer, C. W. (1949). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Journal of the American Chemical Society, 71(12), 3925–3929.
- de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1531–1566.
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclobutylethan-1-ol. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]
-
PubChem. (n.d.). (Iodomethyl)cyclobutane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 1-chloro-1-(iodomethyl)cyclobutane. Retrieved from [Link]
-
BiblioBoard. (2012, February 29). HPLC-MS/MS of Highly Polar Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Cyclobutylmethyl)cyclobutan-1-ol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodide-Mediated [3 + 2]-Cycloaddition Reaction with N-Tosylaziridines and α,β-Unsaturated Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring opening of (–)-pin-2(10)-ene with iodine. Retrieved from [Link]
-
YouTube. (2022, August 16). A-Level H2 Chemistry: Tri-iodomethane (Iodoform) Formation of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) HPLC-MS/MS of Highly Polar Compounds. Retrieved from [Link]
-
University of Toyama. (2018, August 6). Iodide-Catalyzed Ring-Opening Cyclization of Cyclohexane-1,3-dione-2-spirocyclopropanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 28). The Triiodomethane (Iodoform) Reaction. Retrieved from [Link]
-
Supporting Information. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts. Retrieved from [Link]
-
PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Retrieved from [Link]
-
PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl iodide. Retrieved from [Link]
-
PubChem. (n.d.). Cyclobutane, 1-chloro-1-(iodomethyl)-. Retrieved from [Link]
Sources
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- 2. lifechemicals.com [lifechemicals.com]
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- 8. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Cyclobutanol vs. Cyclopentanol Iodohydrins
Executive Summary
This technical guide provides a comparative analysis of the reactivity profiles of cyclobutanol and cyclopentanol iodohydrins (specifically trans-2-iodocycloalkanols) and their hypoiodite precursors.
Key Distinction: The reactivity divergence is driven almost exclusively by ring strain release .
-
Cyclobutanol derivatives (~26.5 kcal/mol strain) are kinetically primed for ring-opening (fragmentation) or ring-contraction pathways. They function as "spring-loaded" electrophiles.
-
Cyclopentanol derivatives (~6.2 kcal/mol strain) behave like standard secondary alcohols/halides, predominantly undergoing epoxidation or oxidation with retention of the carbocycle.
For drug development, this dictates that cyclobutanol iodohydrins are excellent precursors for linear functionalized chains (via scission), whereas cyclopentanol iodohydrins are stable scaffolds for stereoselective substitution.
Mechanistic Foundation: The Strain-Reactivity Relationship
To predict the outcome of iodohydrin manipulation, one must quantify the thermodynamic driving force provided by the ring system.
Strain Energy Comparison
The reactivity difference is not subtle; it is exponential based on the relief of angle and torsional strain.
| Parameter | Cyclobutane | Cyclopentane | Impact on Iodohydrin Reactivity |
| Total Ring Strain | 26.5 kcal/mol | 6.2 kcal/mol | Cyclobutane transition states are earlier; fragmentation is exothermic. |
| Conformation | Puckered (Wing) | Envelope | Cyclopentane allows easier anti-periplanar alignment for |
| C-C-C Bond Angle | ~88° | ~105° | Cyclobutanol is prone to C-C bond cleavage to relieve angle compression. |
Orbital Alignment (Stereoelectronics)
-
Cyclopentane: The "envelope" conformation is flexible. In trans-2-iodocyclopentanol, the diaxial-like conformation required for epoxide formation (O-H and C-I anti-periplanar) is accessible.
-
Cyclobutane: The ring is rigid. While epoxidation is possible, the semi-occupied orbitals in radical intermediates align perfectly with the strained C-C bonds, making
-scission (ring opening) the dominant pathway under oxidative conditions.
Critical Reaction Pathways
We compare two primary workflows: Ionic (Base-Mediated) and Radical (Hypoiodite-Mediated) .
Pathway A: Base-Mediated Reactivity (Ionic)
Reagent: KOH, NaOH, or
-
Cyclopentanol Iodohydrin: Behaves classically. The base deprotonates the alcohol; the resulting alkoxide performs an intramolecular
attack on the carbon bearing the iodine.-
Product:1,2-Epoxycyclopentane (High Yield).
-
-
Cyclobutanol Iodohydrin: The formation of the epoxide adds significant strain to an already strained system. While the epoxide can form, competitive semi-pinacol rearrangement (ring contraction) often occurs, especially if Lewis acids (like
or ) are present to assist iodine departure.-
Product:Cyclopropanecarboxaldehyde (via Ring Contraction).
-
Pathway B: Oxidative Fragmentation (Radical/Suarez)
Reagent: PhI(OAc)2 / I2 (Suarez conditions) or HgO / I2
This is the most valuable differentiation for synthesis. The reaction proceeds via an unstable hypoiodite (R-O-I) intermediate, generating an alkoxy radical (R-O•).
-
Cyclobutanol: The alkoxy radical undergoes rapid
-scission. The relief of ~26 kcal/mol strain drives the reaction irreversibly to the acyclic iodo-aldehyde/ketone. -
Cyclopentanol: The
-scission is slow and reversible. The alkoxy radical prefers Hydrogen Atom Transfer (HAT), leading to the simple ketone (Cyclopentanone) or intramolecular functionalization (remote functionalization) rather than ring opening.
Visualizing the Divergence
The following diagram illustrates the bifurcation in reactivity based on the ring size and reaction conditions.
Figure 1: Mechanistic divergence showing the dominance of ring-opening for cyclobutane derivatives versus ring-retention (epoxidation) for cyclopentane derivatives.
Experimental Protocols
These protocols are designed to validate the reactivity differences described above.
Protocol A: Radical Ring Opening of Cyclobutanol (Synthesis of 4-Iodobutanal)
Demonstrates the instability of the cyclobutanol hypoiodite.
Reagents: Cyclobutanol (1.0 eq), (Diacetoxyiodo)benzene (PIDA, 1.1 eq), Iodine (
-
Setup: In a flame-dried flask wrapped in aluminum foil (to exclude light initially), dissolve cyclobutanol (10 mmol) in cyclohexane (50 mL).
-
Addition: Add PIDA (11 mmol) and Iodine (10 mmol). The mixture will turn purple/brown.
-
Irradiation: Irradiate the mixture with a visible light source (e.g., 300W tungsten lamp) at room temperature.
-
Note: The light cleaves the weak O-I bond of the in-situ generated hypoiodite.
-
-
Monitoring: Monitor by TLC. The reaction typically completes in 1–2 hours.
-
Workup: Wash with saturated
(to remove excess iodine) and brine. Dry over . -
Result: Concentration yields 4-iodobutanal (or the iodide acetal if alcohol solvent is used). The ring is completely opened.
Protocol B: Epoxidation of trans-2-Iodocyclopentanol
Demonstrates the stability of the cyclopentane ring.
Reagents: trans-2-Iodocyclopentanol (1.0 eq), Potassium Hydroxide (KOH, 2.0 eq), Diethyl Ether.
-
Setup: Dissolve trans-2-iodocyclopentanol (5 mmol) in diethyl ether (25 mL).
-
Reaction: Add powdered KOH (10 mmol) slowly at 0°C.
-
Stirring: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Filter off the potassium salts. Wash the ether layer with water.
-
Result: Removal of solvent yields 1,2-epoxycyclopentane (>85% yield). No ring opening is observed.
Comparative Data Summary
| Feature | Cyclobutanol Iodohydrin | Cyclopentanol Iodohydrin |
| Primary Reactivity (Radical) | H-Abstraction (Oxidation to Ketone) | |
| Primary Reactivity (Base) | Ring Contraction (to Cyclopropyl) or Epoxidation* | Epoxidation (Retention of Ring) |
| Rate of Fragmentation | ||
| Synthetic Utility | Precursor for linear | Precursor for substituted cyclopentanes |
| Stability | Low (Light/Heat sensitive) | Moderate to High |
*Note: Epoxidation of cyclobutanol is possible but often requires careful control to avoid rearrangement.
References
-
Suarez, E. et al. "Intramolecular Hydrogen Abstraction vs Beta-Fragmentation in Alkoxy Radicals." Journal of Organic Chemistry.
-
Walling, C. & Padwa, A. "Positive Halogen Compounds. IX. The Reaction of Alcohols with Iodine and Silver Salts." Journal of the American Chemical Society.
-
Master Organic Chemistry. "Ring Strain in Cyclopropane and Cyclobutane."
-
Chemistry LibreTexts. "Reactions of Epoxides - Ring-opening."
-
Antonchick, A. P. et al. "Synthesis of Cyclobutanes via Ring Contraction."[9] ChemistryViews.
Sources
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- 3. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 4. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form... | Study Prep in Pearson+ [pearson.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Iodomethyl)cyclobutan-1-ol
This document provides a detailed protocol for the proper and safe disposal of 1-(Iodomethyl)cyclobutan-1-ol. As a halogenated organic compound, this substance requires specific handling procedures to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents. The procedures outlined herein are based on established safety protocols for halogenated wastes and are designed to be a self-validating system for laboratory safety management.
Core Principles: Hazard Identification and Risk Assessment
-
Cyclobutanol Component : The cyclobutanol structure suggests that the compound is likely a flammable liquid.[1][2] The four-membered ring possesses significant ring strain, which can influence its reactivity.
-
Iodomethyl Component (Halogenated Organic) : The presence of a carbon-iodine bond classifies this compound as a halogenated organic substance.[3] Such compounds are often toxic and require specific disposal pathways, as their incineration can produce corrosive and toxic byproducts like hydrogen iodide.[4][5] Furthermore, compounds with similar structures are known to be irritants to the skin, eyes, and respiratory system.[6][7]
Based on this analysis, the following hazard profile should be assumed for this compound:
| Hazard Category | Anticipated Hazard | Rationale & Supporting Evidence |
| Physical Hazards | Flammable Liquid | The parent alcohol, cyclobutanol, is classified as a highly flammable liquid.[1][2] The addition of the iodomethyl group is unlikely to mitigate this property significantly. |
| Thermal Instability | Upon heating, iodo-organic compounds can decompose to release elemental iodine and hydrogen iodide, which are toxic and corrosive.[4][8] | |
| Health Hazards | Skin/Eye Irritation | Structurally similar halogenated compounds are known to cause skin irritation and serious eye damage.[7] |
| Respiratory Irritation | Inhalation of vapors may cause respiratory irritation.[7][9] | |
| Acute Toxicity | Similar iodinated alkanes are classified as toxic if inhaled or swallowed.[7][9] | |
| Environmental Hazards | Aquatic Toxicity | Many halogenated organic compounds are toxic to aquatic life.[10] Do not empty into drains.[6] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following controls are in place to minimize exposure.
Engineering Controls:
-
All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Ensure a safety shower and eyewash station are readily accessible.[9]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure gloves are compatible with halogenated organic compounds.[1]
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield should also be used.[6]
-
Skin and Body Protection: A flame-retardant lab coat must be worn. Ensure it is fully buttoned.[11]
-
Respiratory Protection: Not typically required if work is performed within a functional chemical fume hood.
The Critical Step: Waste Segregation and Containment
The single most important aspect of disposing of this compound is its strict segregation as a halogenated organic waste . Co-mingling this with non-halogenated waste streams leads to costly and complex disposal challenges.
Causality of Segregation: Non-halogenated solvent waste is often recycled as fuel.[5][12] Halogenated solvents, however, cannot be fuel-blended because their combustion releases acidic gases (e.g., hydrogen iodide from iodine) that require specialized alkaline scrubbers in incinerators to prevent environmental pollution and equipment corrosion.[5] Even small amounts of halogenated material can contaminate an entire drum of non-halogenated waste, forcing it to be treated via the more expensive incineration route.[12]
Containment Protocol:
-
Select the Correct Waste Container: Use a dedicated, leak-proof container clearly labeled for "Halogenated Organic Waste".[5][13] The container must be made of a material compatible with the chemical and have a secure screw-top cap.[5]
-
Avoid Incompatibilities: Do not mix this compound waste with incompatible materials. Key incompatibilities for similar alcohols and halogenated compounds include:
-
Maintain a Closed System: Keep the waste container tightly closed at all times, except when actively adding waste.[12][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step-by-Step Disposal Procedure
Follow this workflow for the routine disposal of this compound waste.
-
Work Area Preparation: Don the appropriate PPE and perform all operations within a chemical fume hood.
-
Transferring Waste: Carefully transfer the waste this compound into the designated Halogenated Organic Waste container using a funnel.
-
Rinsing Containers: If rinsing the original container of this compound, use a minimal amount of a compatible solvent (e.g., isopropanol or ethanol). The rinsate must also be disposed of in the halogenated waste container. Do not rinse with water into the sewer system.
-
Sealing the Container: Securely fasten the cap on the waste container.[15]
-
Labeling the Container: Ensure the waste container is accurately labeled. The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "Waste this compound".
-
An accurate list of all components and their approximate percentages.
-
Appropriate hazard pictograms (e.g., Flammable, Irritant/Toxic).
-
-
Storage Pending Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secondary containment, away from heat sources, and segregated from incompatible chemicals.[1]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][11]
-
Ventilation: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[6][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbent material into a designated waste container.
-
Decontamination: Clean the spill area with a suitable solvent (like isopropanol) and a cloth. The cloth and any contaminated PPE must be placed in the hazardous waste container.
-
Disposal: Seal and label the container with the spill cleanup debris as "Halogenated Organic Waste" and arrange for its disposal through your EHS office.
Visualization: Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Safety Data Sheet for Cyclobutanol . Fisher Scientific.
-
Safety Data Sheet for 1-Iodobutane . FUJIFILM Wako Chemicals.
-
Safety Data Sheet for 3-methylbutan-1-ol . Carl ROTH.
-
Safety Data Sheet for Cyclobutane-1,1-dicarboxylic acid . Carl ROTH.
-
Chemical Datasheet for CYCLOBUTANE . CAMEO Chemicals - NOAA.
-
Safety Data Sheet for Cyclobutanol . Sigma-Aldrich.
-
Safety Data Sheet . BASF.
-
Safety Data Sheet for (Iodomethyl)cyclopropane . Fisher Scientific.
-
Safety Data Sheet for 3-Mercapto-3-methylbutan-1-ol . Sigma-Aldrich.
-
Safety Data Sheet for 1-Iodobutane . Sigma-Aldrich.
-
Safety Data Sheet for Cyclobutanol . Apollo Scientific.
-
1-(Iodomethyl)cyclohexan-1-ol . PubChem, National Center for Biotechnology Information.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR, Electronic Code of Federal Regulations.
-
Thermal Decomposition of 2- and 4-Iodobenzyl Iodide . ACS Publications, The Journal of Physical Chemistry A.
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University.
-
Investigation of thermal-induced decomposition of iodoform . ResearchGate.
-
Organic Solvents Waste Management . Cornell University EHS.
-
Thermal decomposition of iodoform . Chemistry Stack Exchange.
-
(Iodomethyl)cyclopentane Safety and Hazards . PubChem, National Center for Biotechnology Information.
-
Investigation of thermal-induced decomposition of iodoform . SlideShare.
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts.
-
Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services.
-
Thermal decomposition of CH3 131I in a gas flow . ResearchGate.
-
Cyclobutane, 1-chloro-1-(iodomethyl)- . PubChem, National Center for Biotechnology Information.
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. fishersci.com [fishersci.com]
- 7. (Iodomethyl)cyclopentane | C6H11I | CID 2762531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Investigation of thermal-induced decomposition of iodoform | PDF [slideshare.net]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. download.basf.com [download.basf.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. CYCLOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling 1-(Iodomethyl)cyclobutan-1-ol
This guide is structured for researchers requiring immediate, actionable safety protocols for 1-(Iodomethyl)cyclobutan-1-ol . As a research intermediate with limited specific toxicological data, this compound must be handled under Universal Precautions for alkylating agents and halohydrins.
Executive Hazard Analysis
Compound Class: Cyclic Halohydrin / Primary Alkyl Iodide Primary Risks: Alkylation (Genotoxicity), Severe Irritation, Light Sensitivity.
As a Senior Application Scientist, I advise treating this compound not just as an irritant, but as a potential alkylating agent . The primary iodide (
Deconstructed Hazard Profile
| Structural Motif | Associated Hazard | Operational Implication |
| Iodomethyl Group | Alkylating Agent: Potential mutagen/carcinogen.[1] Labile Iodine: Decomposes to | Zero Skin Contact. Use amber glassware. Keep cold. |
| Cyclobutane Ring | Ring Strain: High potential energy; increased reactivity compared to linear analogs. | Avoid thermal shock. Store away from strong Lewis acids. |
| Hydroxyl Group | Polarity: Increases skin absorption potential compared to pure alkyl halides. | Standard nitrile gloves may have reduced breakthrough times. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The following PPE protocol is designed to prevent permeation of organic iodides.
Hand Protection: The "Double-Barrier" Protocol
Alkyl iodides can permeate standard thin nitrile gloves. For handling >100 mg or pure neat liquid, follow this hierarchy:
-
Primary Layer (Inner): Silver Shield® / 4H® (PE/EVOH Laminate).
-
Why: Laminates provide >480 min breakthrough time for alkyl halides.
-
-
Secondary Layer (Outer): Disposable Nitrile (minimum 5 mil).
-
Why: Provides dexterity and protects the inner laminate from physical tears.
-
-
Inspection: Change outer gloves immediately upon splash.[2] Change inner gloves if sweat accumulates or every 4 hours.
Ocular & Respiratory Defense
-
Eyes: Chemical Splash Goggles (Indirect Vent).
-
Critical: Safety glasses are insufficient. Liquid splashes of alkylating agents can cause permanent corneal opacity.
-
-
Respiratory: Fume Hood (Certified).
-
Standard: Work >6 inches inside the sash.
-
Emergency: If working outside a hood (not recommended), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band). Note: Iodides often have poor warning properties (smell), making respirators a secondary choice only.
-
Operational Workflow & Logic
A. Storage & Stability
-
Light: Store in Amber vials wrapped in foil. Photolytic cleavage of the C-I bond releases free iodine (
), turning the sample brown/purple. -
Temperature: Store at 2–8°C .
-
Stabilization: If long-term storage is required, ensure a copper wire or silver wool is not present unless specified, as these react with iodides.
B. Weighing & Transfer
-
Preparation: Pre-weigh a vial with solvent in the hood.
-
Transfer: Move the neat solid/oil rapidly to the pre-weighed vial.
-
Dilution: Dissolve immediately. Dilute solutions are safer to handle than neat material.
-
Decontamination: Wipe the balance area with 5% Sodium Thiosulfate (see Section 4) immediately after use.
Emergency Response & Decontamination
The Thiosulfate Mechanism
Standard soap and water are ineffective against iodine stains and residues. You must chemically reduce the iodine.
Reaction:
Spill Cleanup Protocol
| Scenario | Action Plan |
| Minor Spill (<5 mL) | 1. Cover with 5% Sodium Thiosulfate solution or solid powder.2. Wait for color change (Purple |
| Skin Contact | 1. Wash immediately with soap and water for 15 mins.2. If skin is stained yellow/brown, wash with dilute thiosulfate, then rinse thoroughly with water.3. Seek medical evaluation (potential sensitization). |
| Eye Contact | 1. Flush for 15 minutes minimum.2. Do NOT use thiosulfate in eyes.3.[3] Transport to ER immediately. |
Visualized Safety Logic (DOT Diagram)
The following diagram outlines the decision-making process for handling this compound, emphasizing the "Stop/Go" gates for safety.
Figure 1: Decision logic for inspection, handling, and remediation of iodinated cyclobutane derivatives.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Alkyl Iodides & Cyclobutane Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
